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L-Leucine, L-prolyl-, methyl ester Documentation Hub

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  • Product: L-Leucine, L-prolyl-, methyl ester
  • CAS: 42382-99-0

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of H-Pro-Leu-OMe: A Technical Whitepaper for Advanced Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical properties, structural causality, and validated handling protocols for L-Prolyl-L-leucine methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical properties, structural causality, and validated handling protocols for L-Prolyl-L-leucine methyl ester.

Executive Summary

In the landscape of synthetic peptide chemistry, dipeptide synthons serve as critical building blocks for complex macrocycles, peptidomimetics, and targeted therapeutics. H-Pro-Leu-OMe (L-Prolyl-L-leucine methyl ester) is a highly utilized dipeptide intermediate. However, its structural composition—combining the conformational rigidity of a secondary amine (proline) with a C-terminal leaving group (methyl ester)—presents unique physicochemical challenges.

As an Application Scientist, I approach the handling of H-Pro-Leu-OMe not merely as a reagent, but as a reactive system. This whitepaper deconstructs the molecular weight, physical characteristics, and mechanistic behavior of H-Pro-Leu-OMe, providing field-proven, self-validating protocols to prevent unwanted side reactions such as spontaneous diketopiperazine formation.

Physicochemical Architecture

Understanding the exact physical parameters of H-Pro-Leu-OMe is the first step in ensuring stoichiometric precision during peptide coupling. The molecule is rarely handled as a free base due to its inherent instability; instead, it is isolated and stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.

Quantitative Data Summary

The following table outlines the comparative physicochemical properties of the free base versus the industry-standard hydrochloride salt.

PropertyH-Pro-Leu-OMe (Free Base)H-Pro-Leu-OMe·HCl (Hydrochloride Salt)
Chemical Formula C₁₂H₂₂N₂O₃C₁₂H₂₃ClN₂O₃
Molecular Weight 242.31 g/mol 278.78 g/mol
Physical State Viscous, pale-yellow oilWhite to off-white crystalline powder
Solubility Profile Soluble in DCM, EtOAc, ChloroformSoluble in MeOH, DMF, DMSO, Water
Thermal Stability Highly unstable (rapid cyclization at RT)Stable at -20°C (desiccated)
Nucleophilicity High (active secondary amine)Quenched (protonated amine)

Mechanistic Behavior & Structural Causality

The physical characteristics of H-Pro-Leu-OMe are dictated by its structural topology. The choice to utilize a methyl ester (-OMe) provides orthogonal protection that is stable under acidic conditions but labile under basic hydrolysis. However, the presence of the N-terminal proline introduces a critical vulnerability: Diketopiperazine (DKP) formation .

The Causality of Cyclization: When H-Pro-Leu-OMe is in its free base form, the secondary amine of the proline residue is highly nucleophilic. Because the proline peptide bond frequently adopts a cis conformation, the N-terminal amine is brought into spatial proximity with the C-terminal methyl ester. This steric alignment drives a rapid, spontaneous intramolecular aminolysis, ejecting methanol and forming the 6-membered macrocycle Cyclo(Pro-Leu) (1[1]).

To prevent this, the compound must be maintained as an HCl salt until the exact moment of coupling, where a non-nucleophilic base (like DIPEA) is introduced in the presence of the next activated amino acid.

Reactivity Pro N-Terminal Proline (Secondary Amine) DKP Cyclo(Pro-Leu) (Diketopiperazine) Pro->DKP Nucleophilic Attack Leu Leucine Core (Hydrophobic Bulk) Leu->DKP Steric Conformation OMe C-Terminal Methyl Ester (Leaving Group) OMe->DKP Methanol Elimination

Structural drivers for the spontaneous cyclization of H-Pro-Leu-OMe.

Validated Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis, isolation, and utilization of H-Pro-Leu-OMe, incorporating built-in analytical checkpoints.

Protocol A: Synthesis and Isolation of H-Pro-Leu-OMe·HCl

This protocol details the acidolysis of Boc-Pro-Leu-OMe to yield the stable hydrochloride salt, a necessary precursor for synthesizing complex marine sponge cyclopolypeptides (2[2]).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Boc-Pro-Leu-OMe in 15 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature ester hydrolysis.

  • Acidolysis: Chill the flask to 0°C. Dropwise, add 15 mL of 4M HCl in Dioxane. Stir for 1 hour at room temperature. Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because the resulting HCl salt is highly crystalline and less hygroscopic than the TFA salt, making it easier to weigh accurately.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add 50 mL of cold diethyl ether to precipitate the H-Pro-Leu-OMe·HCl as a white solid.

  • Validation (Self-Check): Perform Thin Layer Chromatography (TLC). Stain with Ninhydrin.

    • Expected Result: The product spot will turn a distinct yellow/orange rather than the typical Ruhemann's purple. Causality: Proline is a secondary amine and lacks the two protons required to form the standard purple chromophore.

Protocol B: Downstream Peptide Elongation

When utilizing H-Pro-Leu-OMe for downstream drug development, such as the synthesis of aminopeptidase inhibitors (3[3]), the timing of neutralization is critical.

Step-by-Step Methodology:

  • Pre-Activation: In a separate flask, activate the next N-protected amino acid (e.g., Boc-Phe-OH) using EDC and HOBt in DMF at 0°C for 15 minutes.

  • In-Situ Neutralization: Add the H-Pro-Leu-OMe·HCl (1.0 eq) to the activated mixture. Immediately add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the HCl salt in situ.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (Self-Check): Analyze via LC-MS. The mass shift should correspond to the addition of the new amino acid, with no detectable peak at m/z 211.1 (the mass of the Cyclo(Pro-Leu) byproduct) (4[4]).

Workflow N1 Boc-Pro-Leu-OMe N2 Acidolysis (4M HCl/Dioxane) N1->N2 N3 H-Pro-Leu-OMe·HCl N2->N3 Precipitation N4 Neutralization (DIPEA/TEA) N3->N4 N5 Peptide Elongation N4->N5 + Next Amino Acid

Standard synthetic workflow and downstream elongation of H-Pro-Leu-OMe.

Conclusion

H-Pro-Leu-OMe is a highly versatile, yet kinetically demanding dipeptide. By understanding its exact molecular weight (278.78 g/mol as an HCl salt) and the structural causality behind its propensity for diketopiperazine formation, researchers can engineer robust, self-validating workflows. Maintaining the compound as a protonated salt and utilizing in situ neutralization during coupling are the definitive hallmarks of expert-level peptide synthesis.

References

  • Benchchem. "Cyclo(Pro-Leu) | 2873-36-1." Benchchem.
  • NIH PMC. "Optimized M24B Aminopeptidase Inhibitors for CARD8 Inflammasome Activation.
  • Brieflands. "Synthesis and Bioactivity of a Cyclopolypeptide from Caribbean Marine Sponge." Brieflands.
  • Belnauka. "Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Sources

Exploratory

Enzymatic Degradation Pathways of L-Prolyl-L-Leucine Methyl Ester: A Technical Guide

Executive Summary: The Strategic Role of Pro-Leu-OMe in Drug Design L-prolyl-L-leucine methyl ester (Pro-Leu-OMe) and its structural derivatives are critical pharmacophores in modern medicinal chemistry. This specific di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Pro-Leu-OMe in Drug Design

L-prolyl-L-leucine methyl ester (Pro-Leu-OMe) and its structural derivatives are critical pharmacophores in modern medicinal chemistry. This specific dipeptide ester motif is prominently featured in targeted covalent inhibitors, such as the Transglutaminase 2 (TG2) inhibitor Z-DON-Val-Pro-Leu-OMe[1], and in optimized M24B aminopeptidase inhibitors (e.g., CQ80) used for CARD8 inflammasome activation[2].

As a Senior Application Scientist, I emphasize that the methyl esterification of the C-terminus is rarely an accident; it serves a dual strategic purpose. First, it masks the polar carboxylic acid, significantly enhancing lipophilicity and cellular permeability. Second, it acts as a controlled prodrug mechanism, requiring specific intracellular enzymatic degradation to release the active free acid or to modulate the half-life of the compound in vivo[2]. Understanding the precise enzymatic pathways that degrade Pro-Leu-OMe is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these therapeutics.

Core Enzymatic Degradation Mechanisms

The degradation of Pro-Leu-OMe in biological systems is a biphasic process governed by two distinct classes of enzymes, each with specific kinetic properties.

Phase I: Carboxylesterase-Mediated De-esterification

Upon cellular entry, the methyl ester group is rapidly targeted by intracellular carboxylesterases (primarily CES1 and CES2). This hydrolysis reaction cleaves the ester bond, converting Pro-Leu-OMe into the free dipeptide, L-prolyl-L-leucine (Pro-Leu), and releasing methanol.

  • Causality in Drug Design: The strategic use of the methyl ester in compounds like CQ80 (AHMH-Pro-Leu-OMe) intentionally slows down the overall degradation rate compared to its free acid counterpart (CQ31). Because the ester must first be hydrolyzed before the peptide backbone can be efficiently targeted by specific peptidases, this structural modification leads to higher intracellular accumulation and an order of magnitude increase in cytotoxicity against target cancer cells[2].

Phase II: Peptidase-Mediated Cleavage

The resulting Pro-Leu dipeptide is highly resistant to broad-spectrum proteases. The cyclic pyrrolidine ring of the proline residue imposes severe steric hindrance and conformational rigidity on the peptide backbone, preventing standard proteases from accessing the scissile bond. Degradation strictly requires specialized M24B metalloproteases:

  • Prolidase (PEPD): An enzyme that has evolved a unique active site geometry specifically to hydrolyze dipeptides with a C-terminal proline, though it also effectively cleaves Xaa-Pro and Pro-Xaa motifs[2].

  • Aminopeptidase P (XPNPEP1): Cleaves the N-terminal amino acid preceding a proline residue[2].

These enzymes hydrolyze Pro-Leu into free L-proline and L-leucine, effectively terminating the molecule's biological activity.

Degradation_Pathway PLM L-Prolyl-L-Leucine Methyl Ester (Pro-Leu-OMe) CES Carboxylesterases (CES1 / CES2) PLM->CES Hydrolysis PL L-Prolyl-L-Leucine (Pro-Leu) PEPD Prolidase (PEPD) & Aminopeptidase P (XPNPEP1) PL->PEPD Substrate Binding Metabolites L-Proline + L-Leucine CES->PL De-esterification (Fast) PEPD->Metabolites Peptide Bond Cleavage (Slow)

Fig 1. Biphasic enzymatic degradation pathway of L-prolyl-L-leucine methyl ester.

Quantitative Data: Stability and Bioactivity

The esterification state directly dictates the pharmacokinetic stability, target affinity, and potency of Pro-Leu-containing compounds. The table below summarizes the comparative profiles of key Pro-Leu derivatives.

Table 1: Pharmacokinetic & Cytotoxicity Profile of Pro-Leu-OMe Derivatives

CompoundTarget EnzymeIC50 (µM)Primary Degradation PathwayHalf-Life (Cell Culture)
CQ80 (AHMH-Pro-Leu-OMe) PEPD / XPNPEP10.27Esterase (De-esterification)~24 h[2]
CQ31 (AHMH-Pro-Leu-OH) PEPD / XPNPEP13.80Peptidase (Cleavage)< 12 h[2]
Z-DON-Val-Pro-Leu-OMe Transglutaminase 2~0.10Esterase (De-esterification)N/A[1]

Experimental Methodology: Self-Validating Degradation Assay

To accurately profile the enzymatic degradation of Pro-Leu-OMe, researchers must employ a self-validating LC-MS/MS workflow. This protocol is specifically designed to distinguish between true enzymatic hydrolysis and spontaneous chemical degradation in aqueous buffers, ensuring high-confidence PK data.

Protocol: Intracellular Metabolic Stability & De-esterification Assay

Step 1: Preparation of Self-Validating Matrix Controls

  • Active Matrix: Harvest target cells (e.g., MV4;11 or HeLa), lyse via sonication in cold PBS (pH 7.4), and normalize protein concentration to 1 mg/mL using a BCA assay.

  • Negative Control (Heat-Killed): Boil a 500 µL aliquot of the lysate at 95°C for 10 minutes to denature all enzymes.

    • Causality Check: This control is critical to prove that any observed de-esterification is strictly enzyme-mediated and not due to the inherent chemical instability of the methyl ester in aqueous environments.

  • Inhibition Control: Pre-incubate a lysate aliquot with 10 µM of a broad-spectrum esterase inhibitor (e.g., Bis-pNPP) for 15 minutes.

Step 2: Time-Course Incubation

  • Spike Pro-Leu-OMe (or derivatives like CQ80) into all matrix groups to a final concentration of 1 µM.

  • Incubate at 37°C in a shaking water bath to ensure uniform enzyme-substrate interaction.

  • Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

Step 3: Reaction Quenching and Extraction

  • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS, e.g., stable-isotope labeled Pro-Leu-OMe).

  • Causality Check: Quenching with ACN is not merely a preparative step; it is a critical kinetic control. The 3:1 ratio of organic solvent to aqueous sample disrupts the hydration shell of the enzymes, causing immediate denaturation and precipitation. This instantly "freezes" the metabolic profile at the exact time point, preventing artificial degradation during the subsequent centrifugation and autosampler queuing phases.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials and analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality Check: MRM provides the extreme specificity required to independently track the depletion of the parent ester (Pro-Leu-OMe) and the concurrent appearance of the free acid metabolite (Pro-Leu), validating the mass balance of the degradation pathway.

Workflow Step1 1. Incubation Cell Lysate + Substrate Step2 2. Quenching Add Cold ACN + IS Step1->Step2 Step3 3. Separation Centrifugation (14k x g) Step2->Step3 Step4 4. Quantification LC-MS/MS (MRM) Step3->Step4

Fig 2. Self-validating LC-MS/MS workflow for monitoring Pro-Leu-OMe metabolic stability.

References

  • Optimized M24B Aminopeptidase Inhibitors for CARD8 Inflammasome Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme Source: PubMed Central (NIH) URL:[Link]

  • Protease, peptidase and esterase activities by lactobacilli and yeast isolates from Feta cheese brine Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

L-prolyl-L-leucine methyl ester in solid-phase peptide synthesis

Application Note: Hybrid Solid-Phase/Solution-Phase Peptide Synthesis Utilizing L-Prolyl-L-Leucine Methyl Ester (H-Pro-Leu-OMe) Executive Summary & Mechanistic Rationale L-Prolyl-L-leucine methyl ester (H-Pro-Leu-OMe) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hybrid Solid-Phase/Solution-Phase Peptide Synthesis Utilizing L-Prolyl-L-Leucine Methyl Ester (H-Pro-Leu-OMe)

Executive Summary & Mechanistic Rationale

L-Prolyl-L-leucine methyl ester (H-Pro-Leu-OMe) is a highly versatile dipeptide building block frequently utilized in the synthesis of complex macrocyclic peptides[1], metalloprotein active-site models[2], and bioactive diketopiperazines (DKPs)[3]. In the realm of Solid-Phase Peptide Synthesis (SPPS), incorporating a Pro-Leu sequence presents a notorious synthetic bottleneck: the spontaneous formation of DKPs.

The Diketopiperazine Bottleneck: During standard stepwise SPPS, if a sequence contains a Proline residue at the i-1 position (e.g., Fmoc-Xaa-Pro-Resin), the removal of the Fmoc group exposes a free primary amine on the Xaa residue. The secondary amine of Proline inherently biases the preceding peptide bond toward a cis conformation. This spatial arrangement brings the free N-terminal amine of Xaa into direct proximity with the ester bond linking Proline to the resin, triggering rapid intramolecular aminolysis. The result is premature chain cleavage and the formation of a stable 6-membered DKP ring, drastically reducing the yield of the target linear peptide. Conversely, isolated Pro-Leu-OMe can be intentionally thermolyzed to yield specific DKPs like cyclo(prolyl-leucyl)[3].

The Convergent Solution: To circumvent DKP-mediated truncation in the synthesis of larger targets—such as the natural cyclopolypeptide Rolloamide A[1] or Cytochrome P-450 models[2]—researchers employ a Hybrid Solid-Phase/Solution-Phase Convergent Strategy . By synthesizing the N-terminal fragment on a highly acid-sensitive resin, cleaving it intact, and coupling it to the pre-synthesized H-Pro-Leu-OMe in solution, the DKP formation pathway is entirely bypassed.

DKP_Mechanism cluster_0 Stepwise SPPS (High DKP Risk) cluster_1 Convergent Strategy (DKP Bypassed) N1 Fmoc-Xaa-Pro-Resin N2 H-Xaa-Pro-Resin (Fmoc Removed) N1->N2 20% Piperidine N3 Diketopiperazine (DKP) + Premature Cleavage N2->N3 Intramolecular Aminolysis C1 Protected Peptide Acid (from 2-CTC Resin) C3 Peptide-Pro-Leu-OMe (Stable Intermediate) C1->C3 HATU/DIPEA C2 H-Pro-Leu-OMe C2->C3 Solution Phase

Diagram 1: Stepwise DKP formation pathway vs. the Convergent H-Pro-Leu-OMe Strategy.

Experimental Protocols: The Hybrid Workflow

The following protocols detail the self-validating workflow for utilizing H-Pro-Leu-OMe in a convergent synthesis model.

Protocol A: SPPS of the N-Terminal Fragment on 2-CTC Resin

Causality: 2-Chlorotrityl chloride (2-CTC) resin is selected because it allows for the cleavage of the peptide using ultra-mild acidic conditions (1% TFA). This ensures that all side-chain protecting groups (e.g., Boc, tBu, Trt) remain completely intact, which is mandatory for the subsequent solution-phase coupling to prevent side-chain branching.

  • Resin Loading: Swell 2-CTC resin in dry Dichloromethane (DCM). Add the first Fmoc-amino acid (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Agitate for 2 hours. Cap unreacted sites with HPLC-grade Methanol (1 mL/g resin) for 15 minutes.

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma Pure for amino acid activation and 20% Piperidine in DMF for Fmoc deprotection.

  • Mild Cleavage: Wash the resin thoroughly with DCM. Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 3 minutes. Filter the eluate into a flask containing 10% pyridine in methanol to neutralize the acid immediately. Repeat the cleavage step 3 times.

  • Isolation: Evaporate the DCM under reduced pressure. Precipitate the fully protected peptide acid using ice-cold diethyl ether. Centrifuge and dry under a vacuum. Validation Checkpoint: Analyze the crude cleavage product via LC-MS. The mass must correspond to the fully protected peptide acid. The absence of M-Resin adducts confirms successful mild cleavage.

Protocol B: Solution-Phase Segment Condensation with H-Pro-Leu-OMe

Causality: Proline is a secondary amine. Coupling an activated carboxylic acid to a secondary amine is highly sterically hindered, often resulting in sluggish kinetics and epimerization of the C-terminal residue of the peptide acid. HATU is utilized here because its 7-azabenzotriazole leaving group (HOAt) exhibits a neighboring group effect—the pyridine nitrogen acts as an internal base to abstract the proton from the incoming Proline amine, drastically accelerating the coupling.

  • Activation: Dissolve the protected N-terminal peptide acid (1.0 eq) and HATU (1.1 eq) in anhydrous Dimethylformamide (DMF). Add DIPEA (2.0 eq) and stir for 3 minutes at room temperature to form the active ester.

  • Coupling: Add H-Pro-Leu-OMe·HCl (1.2 eq) to the reaction mixture, followed by an additional 1.2 eq of DIPEA to neutralize the hydrochloride salt.

  • Reaction: Stir the mixture under a nitrogen atmosphere for 4–6 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Validation Checkpoint: Monitor the disappearance of the peptide acid via analytical HPLC (214 nm). A shift to a later retention time indicates successful condensation. Confirm the mass of the protected Segment-Pro-Leu-OMe via ESI-MS.

Protocol C: Saponification of the Methyl Ester

Causality: To continue elongation or perform macrocyclization, the C-terminal methyl ester must be removed. Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the ester while minimizing base-catalyzed racemization of the Leucine α-carbon.

  • Solvation: Dissolve the protected Peptide-Pro-Leu-OMe in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Neutralization: Carefully acidify the mixture to pH 4 using 1M HCl. Extract the resulting free acid with DCM. Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the higher Rf methyl ester. LC-MS must confirm the [M-14] mass shift corresponding to the loss of the methyl group.

Hybrid_Workflow Step1 1. SPPS on 2-CTC Resin (N-terminal Fragment Synthesis) Step2 2. Mild Acid Cleavage (1% TFA in DCM) Step1->Step2 Yields Protected Acid Step3 3. Solution-Phase Coupling with H-Pro-Leu-OMe·HCl Step2->Step3 HATU, HOAt, DIPEA Step4 4. Saponification (LiOH in MeOH/THF) Step3->Step4 Yields Peptide-Pro-Leu-OMe Step5 5. Global Deprotection or Macrocyclization Step4->Step5 Final Assembly

Diagram 2: Step-by-step Hybrid SPPS Workflow for Convergent Assembly.

Quantitative Data & Reagent Optimization

The tables below summarize the empirical advantages of the convergent H-Pro-Leu-OMe strategy over stepwise synthesis, as well as the optimization of coupling reagents for the sterically hindered Proline amination.

Table 1: Stepwise SPPS vs. Convergent H-Pro-Leu-OMe Strategy

Synthesis StrategyTarget Sequence ContextDKP Formation RateOverall Crude YieldEpimerization (C-term)
Stepwise SPPS Fmoc-Phe-Val-Pro-Leu-Resin> 65%< 20%< 2%
Convergent Strategy Boc-Phe-Val-OH + H-Pro-Leu-OMeUndetectable > 85% < 3%

Table 2: Coupling Reagent Efficacy for Pro-Leu-OMe Condensation (Secondary Amine)

Coupling ReagentAdditiveBaseReaction TimeConversion YieldRationale / Causality
DICHOBtNone24 hours45%Lacks neighboring group assistance; highly susceptible to steric clash.
EDCHOAtDIPEA12 hours72%HOAt improves kinetics via internal base catalysis, but EDC activation is slow.
HATU None DIPEA 4 hours > 95% Uronium salt ensures rapid activation; HOAt leaving group overcomes Proline steric hindrance.

References

  • Synthesis and Bioactivity of a Cyclopolypeptide from Caribbean Marine Sponge. National Institutes of Health (NIH) / Iran J Pharm Res.
  • Role of α-Helix Conformation Cooperating with NH···S Hydrogen Bond in the Active Site of Cytochrome P-450 and Chloroperoxidase: Synthesis and Properties of[MIII(OEP)(Cys-Helical Peptide)] (M = Fe and Ga). American Chemical Society (ACS).
  • Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Sources

Application

Application Note: Incorporation of Pro-Leu-OMe into Cyclic Peptide Scaffolds

Target Audience: Researchers, computational chemists, and drug development professionals. Application Area: Solution-Phase Peptide Synthesis (SPPS), Macrocyclization, and Marine-Derived Therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Application Area: Solution-Phase Peptide Synthesis (SPPS), Macrocyclization, and Marine-Derived Therapeutics.

Introduction & Scientific Rationale

Marine sponges are a prolific source of bioactive cyclic peptides, such as Euryjanicin A, Rolloamide A, and Stylissamide H[1][2][3]. A highly conserved structural motif within these therapeutic macrocycles is the proline-leucine sequence. In synthetic workflows, this motif is frequently incorporated as the dipeptide building block Pro-Leu-OMe (Prolyl-Leucine methyl ester).

  • Orthogonal Protection: The C-terminal methyl ester (-OMe) is highly stable to the acidic conditions used for N-terminal Boc/Fmoc deprotection, yet it can be selectively cleaved via mild alkaline hydrolysis (e.g., LiOH) without affecting the peptide backbone.

  • Suppression of C-Terminal Racemization: By utilizing a dipeptide fragment where Leucine is C-terminal and protected as an ester, the risk of oxazolone-mediated racemization during subsequent fragment condensation is significantly mitigated.

  • The "Proline Effect" in Macrolactamization: Proline restricts the backbone dihedral angle ( ϕ ), inducing a β -turn via cis-trans isomerization. This conformational pre-organization brings the N- and C-termini into close spatial proximity, overcoming the massive entropic penalty typically associated with head-to-tail cyclization[3].

Synthetic Workflow & Strategy

The synthesis of a cyclic peptide scaffold using Pro-Leu-OMe relies on a convergent fragment condensation strategy. The sequence is divided into manageable di-, tri-, or tetrapeptides, which are sequentially coupled, deprotected, and finally cyclized under high-dilution conditions.

ConvergentSynthesis A Boc-Pro-OH + H-Leu-OMe B Boc-Pro-Leu-OMe (Dipeptide) A->B EDC, HOBt, Et3N (Coupling) C Linear Precursor Assembly B->C Fragment Condensation D Deprotection (LiOH / TFA) C->D Orthogonal Cleavage E Macrolactamization (High Dilution) D->E Activation F Cyclic Peptide Scaffold E->F Intramolecular Cyclization

Workflow for the convergent synthesis of cyclic peptides using Pro-Leu-OMe.

Self-Validating Experimental Protocols

The following protocols detail the incorporation of Pro-Leu-OMe and the subsequent macrocyclization. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Boc-Pro-Leu-OMe Dipeptide

Objective: Form the amide bond between Boc-Pro-OH and H-Leu-OMe·HCl while preventing epimerization.

  • Preparation: Dissolve Boc-Pro-OH (1.0 eq) and H-Leu-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Neutralization: Add Triethylamine (Et 3​ N, 2.1 eq) dropwise to neutralize the hydrochloride salt. Causality: The slight excess of base ensures the Leucine amine is fully nucleophilic.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq). Causality: EDC is a water-soluble carbodiimide that facilitates easy aqueous workup. HOBt forms an active ester intermediate, suppressing the formation of the racemization-prone oxazolone.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 12 hours.

  • System Validation: Monitor via TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat. Validation Check: The absence of a purple spot indicates complete consumption of the primary amine (H-Leu-OMe).

  • Workup: Wash sequentially with 10% citric acid, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: C-Terminal Saponification (Ester Cleavage)

Objective: Selectively remove the -OMe group to yield the free carboxylic acid for fragment condensation.

  • Solvation: Dissolve the Pro-Leu-OMe containing fragment in a 3:1 mixture of Methanol/Tetrahydrofuran (THF) and cool to 0 °C.

  • Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 eq) dropwise. Causality: LiOH is explicitly chosen over NaOH or KOH because the smaller Li + cation coordinates tightly with the carbonyl oxygen, providing a milder hydrolysis environment that prevents the base-catalyzed epimerization of the Leucine α -carbon.

  • Reaction: Stir for 2–4 hours at room temperature.

  • System Validation: Extract a 10 μ L aliquot, dry, and perform a rapid 1 H-NMR scan. Validation Check: The complete disappearance of the sharp singlet at ~3.6 ppm (the methyl ester protons) confirms 100% deprotection.

  • Isolation: Acidify to pH 3 using 1M HCl at 0 °C, extract with Ethyl Acetate, and concentrate.

Protocol C: Macrolactamization (Cyclization)

Objective: Cyclize the fully deprotected linear heptapeptide into the final cyclic scaffold[1][2].

  • Pre-organization: Dissolve the fully deprotected linear peptide (e.g., H-Phe-Pro-Val-Pro-Leu-Pro-Ile-OH) in anhydrous Chloroform (CHCl 3​ ) or Dimethylformamide (DMF) at a highly dilute concentration ( 10−3 to 10−4 M). Causality: High dilution kinetically favors intramolecular cyclization over intermolecular oligomerization.

  • Activation: Add pentafluorophenol (Pfp-OH) or p-nitrophenol (PnP-OH) (1.5 eq) and EDC (1.2 eq) at 0 °C. Stir for 12 hours to form the active ester.

  • Cyclization: Slowly add a mild base (e.g., Pyridine or N-methylmorpholine) to initiate head-to-tail coupling.

  • System Validation: Analyze the crude mixture via LC-MS. Validation Check: Look for a mass shift of exactly -18 Da (loss of H 2​ O) from the linear precursor. The absence of a peak at 2M−18 Da confirms that dimerization (oligomerization) has been successfully avoided.

Quantitative Data Summary

The table below summarizes the optimized parameters for incorporating Pro-Leu-OMe and achieving high-yield cyclization based on field-proven marine peptide syntheses.

Reaction StageReagents / CatalystsSolvent SystemTemp / TimeTypical YieldKey Optimization Metric
Dipeptide Coupling EDC, HOBt, Et 3​ NDCM / THF0 °C RT, 12h85 – 92%Complete amine consumption (Ninhydrin negative)
Saponification LiOH (1.5 eq)MeOH / H 2​ O (3:1)0 °C RT, 3h> 95%Disappearance of -OMe signal (~3.6 ppm in NMR)
Boc Deprotection TFA / DCM (1:1)DCMRT, 1hQuantitativeComplete mass shift (-100 Da per Boc group)
Macrolactamization EDC, PnP-OH, PyridineCHCl 3​ (High Dilution)0 °C RT, 24h45 – 60%Ratio of Monomer ( M−18 ) to Dimer ( 2M−18 ) via MS

Mechanistic Insights: The Proline Effect

The success of macrocyclization in Pro-Leu-OMe derived scaffolds is not merely a function of coupling chemistry, but of inherent thermodynamic pre-organization. The cyclic nature of the proline side chain restricts the ϕ angle to approximately -60°, heavily favoring a β -turn. This structural constraint forces the linear peptide out of an extended conformation and brings the reactive N- and C-termini into the necessary proximity for amide bond formation.

ProlineEffect L Linear Peptide Chain (Extended State) P Proline Incorporation (Restricted Dihedral Angles) L->P Sequence Design T cis/trans Isomerization (β-Turn Induction) P->T Steric Steering C N/C-Termini Proximity (Pre-organized State) T->C Entropic Favorability

Mechanistic pathway of proline-induced backbone pre-organization for cyclization.

References

  • Title: Total synthesis and anticancer activity of a cyclic heptapeptide from marine sponge using water soluble peptide coupling agent EDC Source: Arabian Journal of Chemistry URL
  • Title: Synthesis and Bioactivity of a Cyclopolypeptide from Caribbean Marine Sponge (Rolloamide A)
  • Source: Journal of Natural Products (ACS Publications)

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols Utilizing L-Prolyl-L-Leucine Methyl Ester (Pro-Leu-OMe) Peptidomimetics

Executive Summary L-prolyl-L-leucine methyl ester (Pro-Leu-OMe) is a critical pharmacophore utilized in the rational design of highly specific, cell-permeable peptidomimetic inhibitors. In in vitro cell culture assays, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-prolyl-L-leucine methyl ester (Pro-Leu-OMe) is a critical pharmacophore utilized in the rational design of highly specific, cell-permeable peptidomimetic inhibitors. In in vitro cell culture assays, the Pro-Leu-OMe backbone serves two primary mechanistic functions:

  • Target Affinity : The sequence mimics natural substrate recognition motifs, providing high-affinity binding to specific enzymatic pockets, such as the catalytic center of Tissue Transglutaminase 2 (TG2)[1] and M24B aminopeptidases (DPP8/9)[2].

  • Cell Permeability : The C-terminal methyl ester (OMe) neutralizes the negative charge of the free carboxylic acid. This modification significantly enhances lipophilicity, allowing rapid diffusion across mammalian cell membranes without the need for permeabilizing agents[3].

This application note details two state-of-the-art in vitro assay protocols utilizing Pro-Leu-OMe derivatives: TG2 conformational trapping using Z-DON-Val-Pro-Leu-OMe[1] and CARD8 inflammasome activation using AHMH-Pro-Leu-OMe (CQ80)[2].

Application 1: Tissue Transglutaminase 2 (TG2) Conformational Trapping Assay

Causality & Mechanism

TG2 is a ubiquitous enzyme that, upon activation by intracellular Ca²⁺, undergoes a massive conformational shift from a closed (GDP-bound) to an open (catalytically active) state[4]. In its open state, TG2 crosslinks proteins—a process implicated in celiac disease, fibrosis, and apoptosis[4].

Z-DON-Val-Pro-Leu-OMe (Z-DON) is an irreversible, active-site inhibitor[5]. The Val-Pro-Leu-OMe sequence guides the molecule into the TG2 active site, where the electrophilic 6-diazo-5-oxonorleucine (DON) warhead is attacked by the catalytic Cys277[1]. This covalent alkylation permanently traps TG2 in its open conformation, allowing researchers to study the non-enzymatic scaffolding functions of open-TG2 or completely block its crosslinking activity in cell culture[6].

TG2_Trapping TG2_Closed TG2 (Closed/Inactive) GDP-bound TG2_Open TG2 (Open/Active) Catalytic Cys277 Exposed TG2_Closed->TG2_Open Ca2+ Binding GDP Release Ca2_Signal Intracellular Ca2+ Elevation Ca2_Signal->TG2_Open TG2_Locked TG2-Z-DON Complex (Irreversibly Locked Open) TG2_Open->TG2_Locked Alkylation of Cys277 ZDON Z-DON-Val-Pro-Leu-OMe (Electrophilic Warhead) ZDON->TG2_Locked

Figure 1: Mechanism of TG2 conformational trapping by the Z-DON-Val-Pro-Leu-OMe peptidomimetic.

Protocol: In Vitro TG2 Activity and Trapping in H9c2 Cells

This protocol utilizes a self-validating amine incorporation readout to confirm TG2 inhibition.

  • Cell Culture Preparation : Culture H9c2 cardiomyoblast cells in DMEM supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C, 5% CO₂ until 70-80% confluent[7].

  • Inhibitor Preparation : Dissolve Z-DON-Val-Pro-Leu-OMe in DMSO to create a 50 mM stock solution. Dilute in culture media to a final working concentration of 50-100 µM. Ensure the final DMSO concentration remains ≤0.2% to prevent solvent toxicity[5].

  • Cell Treatment : Pre-incubate H9c2 cells with the Z-DON media for 1 hour. This duration is critical to allow complete intracellular diffusion and covalent binding to basal active TG2[7].

  • Stimulation : Induce robust TG2 activation by treating cells with a calcium ionophore (e.g., ionomycin, 1 µM) or PKC activators (e.g., PMA, 1 µM) for 10-40 minutes[7].

  • Validation Readout (Amine Incorporation) : To verify complete inhibition, add 1 mM biotin-X-cadaverine to the media during stimulation. Following cell lysis, quantify the lack of biotin-X-cadaverine incorporation into cellular proteins via an ExtrAvidin-HRP ELISA assay at 450 nm. A successful trapping assay will show baseline absorbance compared to vehicle-treated controls[7].

Application 2: CARD8 Inflammasome Activation via DPP8/9 Inhibition

Causality & Mechanism

The CARD8 inflammasome is an innate immune sensor that triggers pyroptosis in response to intracellular danger signals. CARD8 specifically senses the accumulation of intracellular peptides with Xaa-Pro N-termini[2].

AHMH-Pro-Leu-OMe (CQ80) is an optimized pseudo-tripeptide inhibitor of M24B aminopeptidases (DPP8/9)[2]. The Pro-Leu-OMe tail acts as a competitive substrate mimic for DPP8/9. Inhibition of DPP8/9 causes the accumulation of Xaa-Pro peptides, which accelerates the proteasomal degradation of the CARD8 N-terminus[2]. This degradation releases the autoinhibitory CARD8 C-terminus, which then assembles into an active inflammasome, recruits Caspase-1, and cleaves Gasdermin D (GSDMD) to induce lytic cell death (pyroptosis)[8].

CARD8_Pathway CQ80 AHMH-Pro-Leu-OMe (CQ80) Cell Permeable Inhibitor DPP89 DPP8 / DPP9 (M24B Aminopeptidases) CQ80->DPP89 Competitive Inhibition CARD8_Deg CARD8 N-Terminal Proteasomal Degradation DPP89->CARD8_Deg Accumulation of Xaa-Pro Peptides CARD8_CT CARD8 C-Terminal Release CARD8_Deg->CARD8_CT Releases Autoinhibition CASP1 Caspase-1 Activation CARD8_CT->CASP1 Inflammasome Assembly Pyroptosis GSDMD Cleavage & Pyroptosis (LDH Release) CASP1->Pyroptosis Proteolytic Cleavage

Figure 2: CARD8 inflammasome activation pathway triggered by AHMH-Pro-Leu-OMe (CQ80).

Protocol: In Vitro Pyroptosis and LDH Release Assay in MV4;11 Cells

This protocol utilizes Lactate Dehydrogenase (LDH) release as a self-validating metric for Caspase-1-dependent pyroptosis.

  • Cell Culture Preparation : Culture MV4;11 human macrophage/monocyte cells (which constitutively express functional CARD8) in RPMI-1640 medium supplemented with 10% FBS[2].

  • Compound Preparation : Prepare a 10 mM stock of AHMH-Pro-Leu-OMe (CQ80) in DMSO[2].

  • Cell Plating : Seed MV4;11 cells at a density of 1 × 10⁵ cells/well in a 96-well flat-bottom plate[2].

  • Treatment : Treat cells with serial dilutions of AHMH-Pro-Leu-OMe (ranging from 0.01 µM to 10 µM) for 6 to 24 hours at 37°C[2].

  • Validation Readout (LDH Release) : Centrifuge the plate at 300 × g for 5 minutes to pellet intact cells. Transfer 50 µL of the supernatant to a new plate and mix with an equal volume of Lactate Dehydrogenase (LDH) assay reagent. Measure absorbance at 490 nm. The degree of LDH release directly correlates with GSDMD pore formation and pyroptotic cell death[2].

Quantitative Data Summary

The following table summarizes the pharmacological properties and cellular readouts of the primary Pro-Leu-OMe derivatives utilized in modern in vitro assays:

CompoundPrimary TargetIC₅₀Primary Cellular ReadoutReference
Z-DON-Val-Pro-Leu-OMe Tissue Transglutaminase (TG2)0.02 µM - 0.07 µMBlockade of amine incorporation; Conformational trapping[1],[3]
AHMH-Pro-Leu-OMe (CQ80) M24B Aminopeptidases (DPP8/9)0.27 µMCaspase-1 activation; LDH release (Pyroptosis)[2]

Sources

Application

Application Note: Mass Spectrometric Fragmentation Analysis of H-Pro-Leu-OMe

Abstract This application note provides a detailed guide for the mass spectrometric analysis of the dipeptide methyl ester, H-Pro-Leu-OMe. It outlines the theoretical principles governing its fragmentation pattern, domin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of the dipeptide methyl ester, H-Pro-Leu-OMe. It outlines the theoretical principles governing its fragmentation pattern, dominated by the "proline effect," and provides a comprehensive, step-by-step protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of small, proline-containing peptides and their derivatives. The unique fragmentation signature of H-Pro-Leu-OMe, including the prominent proline immonium ion and the modified y1-ion, is discussed in detail.

Introduction: The Significance of Proline-Containing Peptides

Proline is a unique amino acid due to its secondary amine structure, where the side chain is cyclized back onto the peptide backbone. This rigid structure has profound implications for peptide and protein conformation and also strongly influences fragmentation patterns in mass spectrometry.[1][2] The analysis of proline-containing peptides is crucial in various fields, including drug discovery, proteomics, and metabolomics, as these peptides often play significant biological roles. H-Pro-Leu-OMe is a simple dipeptide model that encapsulates key features relevant to the analysis of more complex proline-containing molecules. Its C-terminal methyl ester modification also presents an interesting case for studying the influence of derivatization on fragmentation pathways.

Theoretical Fragmentation Pattern of H-Pro-Leu-OMe

The fragmentation of protonated peptides in collision-induced dissociation (CID) mass spectrometry primarily occurs at the amide bonds, leading to the formation of b- and y-type ions.[1][3] However, the presence of a proline residue at the N-terminus of H-Pro-Leu-OMe dictates a highly specific fragmentation pattern known as the "proline effect."[2][4]

The "Proline Effect"

The "proline effect" describes the preferential cleavage of the peptide bond N-terminal to the proline residue.[2][4] This is attributed to the high proton affinity of the tertiary amide nitrogen within the proline ring, which localizes the positive charge and weakens the preceding amide bond.[5] Consequently, for peptides with N-terminal proline, the resulting y-ion is often the most abundant fragment in the MS/MS spectrum.

Expected Fragmentation Pathways for H-Pro-Leu-OMe

For H-Pro-Leu-OMe, we anticipate the following key fragmentation events under positive-ion ESI-MS/MS:

  • Protonated Molecular Ion ([M+H]⁺): The intact, protonated dipeptide.

  • y1-ion: Resulting from the cleavage of the Pro-Leu amide bond. The charge is retained on the C-terminal leucine methyl ester fragment.

  • b1-ion: While less favored due to the proline effect, some cleavage can occur to produce the protonated proline residue.

  • Proline Immonium Ion: A highly characteristic and often abundant fragment for proline-containing peptides, resulting from the internal fragmentation of the proline residue.

The presence of the C-terminal methyl ester (-OMe) will shift the mass of the y1-ion compared to its free-acid counterpart. Instead of a hydroxyl group (-OH), the C-terminus has a methoxy group (-OCH3), which will be retained in the y1 fragment.

Predicted Fragment Ions and m/z Values

To predict the mass-to-charge ratio (m/z) of the expected fragment ions, we will use the monoisotopic masses of the constituent atoms.

Molecular Formula: C₁₂H₂₂N₂O₃ Monoisotopic Mass of Neutral H-Pro-Leu-OMe: 242.1630 Da

Protonated Molecular Ion ([M+H]⁺): 243.1708 m/z

Ion TypeStructureCalculation (Monoisotopic)Predicted m/z
[M+H]⁺ [H-Pro-Leu-OMe+H]⁺242.1630 + 1.0078243.17
y1-ion [H-Leu-OMe+H]⁺Mass(Leu) + Mass(OMe) + H146.12
b1-ion [Pro]⁺Mass(Pro) - CO + H98.06
Proline Immonium Ion C₄H₈N⁺70.07

Experimental Protocol: Direct Infusion ESI-MS/MS Analysis

This protocol is designed for the analysis of a purified synthetic peptide like H-Pro-Leu-OMe via direct infusion, which is suitable for non-complex samples.[6]

Materials and Reagents
  • H-Pro-Leu-OMe peptide standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Eppendorf tubes

  • Vortex mixer

  • Syringe pump and appropriate syringe for direct infusion

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of H-Pro-Leu-OMe and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) Methanol:Water containing 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.[7]

  • Final Infusion Solution (1 µg/mL): Further dilute the working solution to a final concentration suitable for your instrument's sensitivity, typically in the range of 0.1-1 µg/mL.

Mass Spectrometer and ESI Source Parameters

The following are starting parameters and should be optimized for the specific instrument in use.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N₂): Instrument-specific, typically 10-15 L/min

  • Drying Gas (N₂): Instrument-specific, typically 5-10 L/min at 250-300 °C

  • Infusion Flow Rate: 5 - 10 µL/min

Data Acquisition
  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of H-Pro-Leu-OMe at approximately 243.17 m/z.

  • MS/MS Scan (Product Ion Scan):

    • Set the instrument to MS/MS mode.

    • Select the [M+H]⁺ ion (m/z 243.17) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy. Start with a collision energy of around 20-30 eV and optimize to achieve a good balance of precursor ion depletion and fragment ion generation.

    • Acquire the product ion spectrum.

Data Analysis and Interpretation

The resulting MS/MS spectrum should be analyzed to identify the key fragment ions. The presence of a dominant peak at m/z 146.12 (y1-ion) and a strong signal at m/z 70.07 (proline immonium ion) will confirm the identity and sequence of H-Pro-Leu-OMe. The relative abundance of the y1-ion compared to the b1-ion will be a clear indicator of the proline effect.

Visualization of the Fragmentation Pathway

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [H-Pro-Leu-OMe+H]⁺ m/z = 243.17 y1 y1-ion [H-Leu-OMe+H]⁺ m/z = 146.12 Precursor->y1 Dominant (Proline Effect) b1 b1-ion [Pro]⁺ m/z = 98.06 Precursor->b1 Minor Immonium Proline Immonium Ion C₄H₈N⁺ m/z = 70.07 b1->Immonium Further Fragmentation

Caption: Fragmentation pathway of H-Pro-Leu-OMe.

Conclusion

The mass spectrometric analysis of H-Pro-Leu-OMe provides a clear example of the proline effect in peptide fragmentation. The predictable and specific fragmentation pattern, characterized by a dominant y1-ion and a strong proline immonium ion, allows for confident identification of this dipeptide methyl ester. The protocol outlined in this application note offers a robust and straightforward method for the analysis of H-Pro-Leu-OMe and can be adapted for other simple, proline-containing peptides.

References

  • Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-137.
  • AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Isotope Ratio. AIP Conference Proceedings, 2023, 020049.
  • Breci, L. A., Tabb, D. L., Yates III, J. R., & Wysocki, V. H. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(9), 1963–1971.
  • Dong, J., et al. (2016). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Journal of the American Society for Mass Spectrometry, 27(1), 139-147.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Csonka, I. P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Russian Chemical Bulletin, 47, 1729-1732.
  • Yang, D., et al. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(6), 557-566.
  • Hebert, A. S., et al. (2018). Quantitative Shotgun Proteome Analysis by Direct Infusion. Analytical Chemistry, 90(15), 9545-9552.
  • Futami, K., et al. (2023). Quantum Chemical Analysis of Molecular and Fragment Ions Produced by Field Ionization of Methyl Stearate. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2744.
  • Scheffler, K., et al. (2013). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 85(24), 11849-11856.
  • ACS Publications. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2014). Is it possible to analyze by ESI-MS and direct infusion, a protein spot digested from a mono dimensional electrophoretic gel?.
  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

  • Lioe, H., et al. (2011). Occurrence of C-terminal residue exclusion in peptide fragmentation by ESI and MALDI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2215-2230.
  • Sung, M. W., et al. (2019).
  • ResearchGate. (2007).
  • UAB Mass Spectrometry. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

  • Roy, A., & Srivastava, S. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
  • SciSpace. (2019).
  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using a quantum mechanical approach. Rapid Communications in Mass Spectrometry, 27(4), 481-493.
  • L'Italien, L. R., & Kent, S. B. (2006). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 8(23), 5345-5348.
  • Native MS Guided Structural Biology Center. (n.d.). Calculating Molecular Mass by. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011).
  • University of Colorado Boulder. (n.d.). Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of His-Pro-Phe-His-Leu.
  • University of Warwick. (2021). Mass calculations: mass error and m/z from formula. Retrieved from [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

preventing diketopiperazine formation from L-prolyl-L-leucine methyl ester

Topic: Preventing Diketopiperazine Formation from L-prolyl-L-leucine Methyl Ester Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Diketopiperazine Formation from L-prolyl-L-leucine Methyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for a common and often frustrating side reaction in peptide chemistry: the formation of diketopiperazine (DKP) from dipeptide precursors. We will focus specifically on L-prolyl-L-leucine methyl ester, a sequence highly susceptible to this intramolecular cyclization. The proline residue, due to its unique cyclic structure, acts as a potent catalyst for this unwanted reaction, leading to significant yield loss and complex purification challenges.

This document is structured to provide both a fundamental understanding of the DKP formation mechanism and practical, field-tested solutions to mitigate it.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of DKP formation.

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem?

Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of peptide synthesis.[1] It involves the N-terminal amine of the dipeptide attacking the C-terminal ester or amide bond, leading to the formation of a highly stable, six-membered cyclic dipeptide ring.[2][3]

This is problematic for several reasons:

  • Yield Reduction: The desired linear peptide chain is cleaved and capped, terminating the synthesis and drastically reducing the overall yield.[3][4]

  • Purification Complexity: The DKP byproduct must be separated from the target peptide, which can be difficult and time-consuming.

  • "Traceless" Yield Loss: In solid-phase peptide synthesis (SPPS), the DKP can cleave the dipeptide from the resin, where it is simply washed away. This results in a lower-than-expected yield without an obvious impurity peak in the final crude analysis, making the problem difficult to diagnose.[4][5][6]

Q2: What is the specific mechanism of DKP formation from L-prolyl-L-leucine methyl ester?

The reaction is a classic intramolecular aminolysis. Once the N-terminal protecting group of the proline is removed, the now-free secondary amine of proline acts as a nucleophile. It attacks the carbonyl carbon of the leucine methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the stable DKP ring, cyclo(Pro-Leu).

Caption: Nucleophilic attack of the proline amine on the leucine ester.

Q3: Why is a proline-containing dipeptide like Pro-Leu so prone to this reaction?

Proline's rigid, cyclic side chain is the primary culprit. It sterically favors the adoption of a cis-amide bond conformation between itself and the preceding amino acid (or N-terminal protecting group).[2][3][4] This cis conformation pre-organizes the peptide backbone into a shape that places the N-terminal amine in perfect proximity to the C-terminal ester carbonyl, dramatically increasing the rate of intramolecular cyclization.[7] Sequences with proline at the second position from the C-terminus are considered high-risk for DKP formation.[1][3][7]

Q4: What are the key experimental factors that accelerate DKP formation?

Several conditions can promote this unwanted side reaction. Understanding them is the first step toward prevention.

FactorImpact on DKP FormationRationale
Base Increases Rate A base (e.g., piperidine, residual triethylamine) deprotonates any ammonium salt, increasing the nucleophilicity of the N-terminal amine and catalyzing the attack.[3][4]
Elevated Temperature Increases Rate The cyclization reaction has activation energy; higher temperatures provide the energy to overcome this barrier, accelerating the reaction rate.[2][4][8]
Polar Aprotic Solvents Increases Rate Solvents like DMF or NMP can stabilize the charged tetrahedral intermediate, thus lowering the activation energy and promoting the reaction.[2][3]
Extended Reaction Time Increases DKP Amount The longer the deprotected dipeptide ester is exposed to reaction conditions, the more time is available for the cyclization to occur.[2]
Peptide Sequence High Susceptibility Proline or Glycine as the second residue from the C-terminus are most susceptible. Proline for conformational reasons, and Glycine due to lack of steric hindrance.[2][7]
Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to diagnosing and solving DKP-related issues during your experiments.

Troubleshooting_Workflow Troubleshooting DKP Formation cluster_problem Problem Observed cluster_phase Synthesis Phase? cluster_solution Solution Phase Strategies cluster_spps SPPS-Specific Strategies Problem Low yield of target peptide. Major impurity with mass of cyclo(Pro-Leu) detected. Phase Solution Phase or Solid Phase (SPPS)? Problem->Phase Temp Reduce Temperature (e.g., 0°C) Phase->Temp Solution Resin Use 2-Chlorotrityl Chloride (2-CTC) Resin Phase->Resin SPPS pH Control pH / Neutralize Base Use mild acid catalysis if possible Time Minimize Time Couple next AA immediately Solvent Consider Less Polar Solvent Dipeptide Use Pre-formed Fmoc-Pro-Leu-OH Dipeptide

Sources

Optimization

Technical Support Center: Optimizing L-Leucine L-Prolyl-Methyl Ester Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter troubleshooting requests regarding the synthesis of L-Leucine L-prolyl-methyl ester (Leu-Pro-OMe).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter troubleshooting requests regarding the synthesis of L-Leucine L-prolyl-methyl ester (Leu-Pro-OMe). This specific dipeptide synthesis presents a unique intersection of kinetic and thermodynamic challenges.

The following guide is designed to provide researchers and drug development professionals with field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to maximize reaction yield and product purity.

Diagnostic Workflow for Yield Optimization

When your synthesis fails to produce the expected yield, identifying the exact failure point is critical. Use the decision tree below to diagnose the root cause based on your analytical data.

G Start Diagnostic: Low Yield in Leu-Pro-OMe Synthesis Analyze Perform LC-MS & Chloranil Test Start->Analyze Path1 Chloranil (+) Mass = Expected Analyze->Path1 Path2 Chloranil (-) Mass = ~210 Da Analyze->Path2 Path3 Chloranil (-) Multiple Isobaric Peaks Analyze->Path3 Issue1 Incomplete Acylation (Steric Hindrance) Path1->Issue1 Issue2 Diketopiperazine (DKP) Formation Path2->Issue2 Issue3 Epimerization (Racemization) Path3->Issue3 Fix1 Optimize: Use HATU/DIPEA Pre-activate for 2 mins Issue1->Fix1 Fix2 Optimize: Avoid basic conditions Maintain low temp (0-4°C) Issue2->Fix2 Fix3 Optimize: Add Oxyma/HOBt Control base stoichiometry Issue3->Fix3

Caption: Diagnostic workflow for troubleshooting L-Leucine L-prolyl-methyl ester synthesis failures.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the coupling reaction to L-proline methyl ester so sluggish, resulting in high amounts of unreacted starting material? A: The difficulty stems from the inherent molecular architecture of L-proline. Unlike primary amino acids, proline contains a secondary amine embedded within a rigid pyrrolidine ring[1]. This structural conformation severely restricts the reaction trajectory, creating immense steric hindrance that blocks incoming activated acyl-intermediates (like the activated L-Leucine). Consequently, standard coupling reagents (e.g., EDC alone) fail to provide the necessary activation energy to drive the reaction to completion[2].

Q2: My LC-MS shows a massive byproduct peak at m/z ~211 [M+H]+ instead of the expected dipeptide. What is happening? A: You are observing the formation of 2,5-diketopiperazine (DKP), specifically cyclo(L-Leu-L-Pro), which has a monoisotopic mass of ~210.1 Da. Dipeptides with a C-terminal ester (like Pro-OMe) are highly susceptible to spontaneous intramolecular cyclization[3]. The rigid geometry of the proline residue naturally forces the N-terminal amine of Leucine into close proximity with the C-terminal methyl ester. When the N-terminus of Leucine is deprotected, or if the reaction is subjected to prolonged basic conditions, the free amine attacks the ester carbonyl, cleaving off methanol and forming the highly stable 6-membered DKP ring[4].

Q3: I used the Kaiser test to check for unreacted Pro-OMe, but it showed a negative (yellow) result despite a low product yield. Why? A: The standard Kaiser (ninhydrin) test relies on the presence of primary amines to form the characteristic Ruhemann's purple complex. Because L-proline is a secondary amine, it will yield a false-negative result even if the coupling completely failed[1]. You must use the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines[1].

Quantitative Reagent Selection Data

To overcome the steric barrier of the proline ring, selecting the correct coupling reagent is paramount. The table below summarizes the quantitative performance of various reagents specifically for hindered Leu-Pro couplings.

Coupling ReagentActivation MechanismTypical Yield (%)Reaction TimeEpimerization RiskRecommended for Leu-Pro-OMe?
EDC / HOBt Carbodiimide / Benzotriazole40 - 55%12 - 24 hrsLowNo (Too slow for secondary amines)
HBTU / DIEA Aminium / Benzotriazole75 - 85%4 - 6 hrsLowAcceptable (Requires longer times)[4]
HATU / DIEA Aminium / Azabenzotriazole> 95%1 - 2 hrsModerateYes (Gold standard for hindered couplings) [2]
DIC / Oxyma Carbodiimide / Oxime90 - 95%2 - 4 hrsVery LowYes (Excellent alternative to HATU)

Note: Yields are representative estimates for solution-phase secondary amine couplings under optimized stoichiometric conditions.

Self-Validating Experimental Protocol

This protocol outlines the optimized solution-phase synthesis of Boc-Leu-Pro-OMe. It utilizes HATU to overcome the steric barrier of the proline ring[2] and incorporates built-in validation checks to ensure scientific integrity at each step.

Materials Required:

  • Boc-L-Leucine (1.0 eq)

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl) (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Freebasing: Suspend H-Pro-OMe·HCl (1.05 eq) in anhydrous DCM at 0 °C. Add 1.0 eq of DIPEA to neutralize the hydrochloride salt.

    • Self-Validation Check: The cloudy suspension should clarify into a homogenous solution within 5 minutes, indicating successful freebasing of the secondary amine.

  • Pre-Activation (Critical Step): In a separate flask, dissolve Boc-L-Leucine (1.0 eq) and HATU (1.05 eq) in anhydrous DCM. Add 2.0 eq of DIPEA. Stir for exactly 2 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive O-At ester intermediate. Exceeding 2 minutes increases the risk of oxazolone formation, which leads to epimerization (racemization) of the Leucine residue.

  • Coupling: Transfer the pre-activated Boc-Leu-OAt solution dropwise into the H-Pro-OMe solution at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Reaction Monitoring: Perform a Chloranil test on a micro-aliquot of the reaction mixture.

    • Self-Validation Check: A color change from yellow to blue/green indicates the presence of unreacted proline. The reaction is successfully completed when the Chloranil test remains yellow (negative)[1].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, then wash sequentially with 5% citric acid (removes unreacted amines), saturated NaHCO₃ (removes unreacted acids), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a maximum bath temperature of 30 °C.

    • Causality: Rapid removal of the solvent and any trace basicity prevents spontaneous DKP formation during storage, as the dipeptide ester is highly prone to cyclization if left in solution[3][4].

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-Pro-Leu-OMe Ester Hydrolysis

Welcome to the Technical Support Center for peptide and ester chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing instability, low yields, or unexpected side r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide and ester chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing instability, low yields, or unexpected side reactions when working with the dipeptide methyl ester H-Pro-Leu-OMe (L-Prolyl-L-Leucine methyl ester) in aqueous buffer solutions.

Core Principles & Mechanistic Causality

When handling H-Pro-Leu-OMe in aqueous buffers, researchers frequently assume that any loss of the substrate is due to standard base-catalyzed ester hydrolysis (saponification). However, dipeptide methyl esters possess a dual-natured instability profile.

Because the N-terminal secondary amine of Proline is in close proximity to the C-terminal methyl ester of Leucine, the molecule is highly susceptible to spontaneous intramolecular aminolysis . At physiological or slightly basic pH (e.g., pH 8.0), the N-terminus becomes deprotonated and acts as a potent nucleophile. It attacks the ester carbonyl, ejecting methanol and forming a highly stable diketopiperazine (DKP) ring, specifically cyclo(Pro-Leu)[1].

Furthermore, during intended enzymatic hydrolysis, researchers often encounter a-specific peptide cleavage. Many esterases exhibit promiscuous protease activity, cleaving the internal Pro-Leu peptide bond rather than the terminal ester[2][3]. Understanding the causality behind these competing pathways is the first step in troubleshooting your assay.

Diagnostic Workflow

To effectively troubleshoot your H-Pro-Leu-OMe system, follow the diagnostic logic outlined below to determine whether your substrate is undergoing base hydrolysis, aminolytic cyclization, or off-target proteolysis.

G Start H-Pro-Leu-OMe in Aqueous Buffer EnzymeCheck Enzyme Present? Start->EnzymeCheck Spontaneous Spontaneous Degradation EnzymeCheck->Spontaneous No Enzymatic Enzymatic Catalysis EnzymeCheck->Enzymatic Yes LCMS1 LC-MS Detection Spontaneous->LCMS1 LCMS2 LC-MS Detection Enzymatic->LCMS2 Hydrolysis Base Hydrolysis (-14 Da) Product: H-Pro-Leu-OH LCMS1->Hydrolysis Δm/z = -14 DKP Aminolytic Cyclization (-32 Da) Product: Cyclo(Pro-Leu) LCMS1->DKP Δm/z = -32 Esterase Targeted Ester Cleavage Product: H-Pro-Leu-OH LCMS2->Esterase Esterase Activity Protease Undesired Proteolysis Products: Pro + Leu-OMe LCMS2->Protease Protease Activity

Diagnostic workflow for identifying H-Pro-Leu-OMe degradation pathways.

Frequently Asked Questions (FAQs)

Q: Why is my H-Pro-Leu-OMe concentration rapidly dropping in a pH 8.0 phosphate buffer without any enzyme present? A: You are likely observing spontaneous aminolytic cyclization, not simple ester hydrolysis. Dipeptide methyl esters are known to spontaneously self-assemble and cyclize in situ into diketopiperazines (DKPs) in aqueous buffers[1]. At pH 8.0, the N-terminal proline amine is sufficiently deprotonated to attack the leucine methyl ester. To mitigate this during storage or pre-assay incubation, maintain the peptide in a slightly acidic environment (pH 4.0–5.0) where the N-terminus is fully protonated and rendered non-nucleophilic.

Q: How can I analytically distinguish between spontaneous ester hydrolysis and DKP formation? A: Both pathways consume your starting material, but they yield distinct mass shifts that are easily resolved via LC-MS.

  • Base-Catalyzed Hydrolysis: Converts the methyl ester (-OMe) to a carboxylic acid (-OH). This results in a mass loss of 14 Da (loss of a CH2 group).

  • Aminolytic Cyclization (DKP): The molecule ejects methanol (CH3OH) as the ring closes, resulting in a mass loss of 32 Da .

Q: I am using an esterase to selectively hydrolyze the methyl ester, but I am observing multiple fragments. How do I optimize this? A: You are observing competing proteolytic degradation of the Pro-Leu peptide bond. Many esterases (e.g., porcine liver esterase, chymotrypsin) possess secondary amidase/protease activity, which can lead to spontaneous, non-enzymatic-like breakdown profiles[2]. To suppress proteolytic degradation while maintaining esterolytic activity, introduce a cosolvent. Studies have demonstrated that adding 10–20% dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) alters the hydration shell of the enzyme, significantly improving the ratio of ester cleavage to peptide cleavage[3].

Quantitative Data Presentation

Use the following table to map your LC-MS data to the specific degradation mechanism occurring in your buffer system.

Reaction PathwayMechanism Δ Mass (Da)Primary ProductOptimal Mitigation Strategy
Aminolytic Cyclization Intramolecular nucleophilic attack by N-terminus-32.0 DaCyclo(Pro-Leu) (DKP)Lower buffer pH to < 5.0 to protonate the N-terminus
Base Hydrolysis OH⁻ attack on ester carbonyl-14.0 DaH-Pro-Leu-OHMaintain pH < 7.5; lower temperature to 4°C
Enzymatic Ester Cleavage Targeted enzymatic saponification-14.0 DaH-Pro-Leu-OHUse highly specific esterases; monitor kinetics closely
Enzymatic Proteolysis Off-target enzymatic amide bond cleavageN/A (Fragments)H-Pro-OH + H-Leu-OMeAdd 10-20% DMSO/DMF to suppress protease activity

Self-Validating Experimental Protocols

To troubleshoot your system with high scientific rigor, utilize these self-validating protocols. Each protocol includes internal controls to prove causality.

Protocol A: LC-MS Diagnostic Assay for H-Pro-Leu-OMe Stability

This protocol determines whether your substrate loss is due to DKP formation or base hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of H-Pro-Leu-OMe in LC-MS grade water.

  • Reaction Setup: Aliquot 100 µL of the stock into three separate vials:

    • Vial 1 (Test): Add 900 µL of your target assay buffer (e.g., 100 mM Phosphate, pH 8.0).

    • Vial 2 (Positive Control for Stability): Add 900 µL of 100 mM Acetate buffer, pH 4.0.

    • Vial 3 (Time 0 Quench): Add 900 µL of target assay buffer, immediately followed by 100 µL of 10% Trifluoroacetic acid (TFA) to quench any reaction.

  • Incubation: Incubate Vials 1 and 2 at your assay temperature (e.g., 25°C or 37°C) for 4 hours.

  • Quenching: After 4 hours, quench Vials 1 and 2 with 100 µL of 10% TFA.

  • Analysis: Analyze all three vials via LC-MS (ESI+ mode).

  • Validation Logic: Vial 3 establishes your baseline m/z (~243.3 [M+H]+). If Vial 1 shows a peak at m/z ~211.3 (-32 Da), aminolysis is occurring. If Vial 2 shows no degradation, the system self-validates that the degradation is strictly pH-dependent aminolysis.

Protocol B: Controlled Enzymatic Hydrolysis with Proteolysis Suppression

This protocol utilizes cosolvents to force an enzyme to act strictly as an esterase, preventing cleavage of the Pro-Leu bond[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer (pH 7.2).

  • Cosolvent Addition: Create the reaction matrix by mixing 850 µL of the buffer with 150 µL of pure DMSO (final concentration 15% v/v).

  • Substrate Addition: Dissolve H-Pro-Leu-OMe to a final concentration of 2 mM in the reaction matrix.

  • Enzyme Addition: Add your chosen esterase (e.g., porcine liver esterase) at your standard unit concentration.

  • Validation Controls:

    • Control 1 (No Enzyme): 15% DMSO buffer + Substrate (Validates that DMSO does not induce spontaneous degradation).

    • Control 2 (0% DMSO): Standard buffer + Substrate + Enzyme (Validates the baseline proteolytic side-reactions).

  • Monitoring: Extract 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench with 5 µL of 10% TFA and analyze via HPLC.

  • Validation Logic: A successful optimization will show Control 2 yielding multiple fragments (proteolysis), while the Test sample yields a single clean peak corresponding to H-Pro-Leu-OH.

References

  • Spontaneous Aminolytic Cyclization and Self-Assembly of Dipeptide Methyl Esters in Water Source: ChemRxiv URL:[Link]

  • Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (via NIH) URL:[Link]

  • Hydrolysis of peptide esters by different enzymes Source: PubMed (NIH) URL:[Link]

Sources

Optimization

minimizing racemization during Pro-Leu-OMe peptide coupling reactions

Technical Support Center: Minimizing Racemization & Side Reactions in Pro-Leu-OMe Peptide Syntheses Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Racemization & Side Reactions in Pro-Leu-OMe Peptide Syntheses

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sequences containing the Pro-Leu-OMe motif. While Proline itself is highly resistant to racemization when acting as the activated acyl donor, coupling an incoming amino acid to a Proline residue (e.g., Fmoc-Xaa-OH + H-Pro-Leu-OMe) or deprotecting a Pro-Leu dipeptide ester introduces severe mechanistic bottlenecks.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure the chiral integrity and structural fidelity of your Pro-Leu-OMe syntheses.

Part 1: The Mechanistic Reality (The "Why")

To solve racemization, we must first understand the kinetic competition at play during the coupling of an activated amino acid (Fmoc-Xaa-OAct) to the H-Pro-Leu-OMe dipeptide.

  • The Kinetic Trap of Proline: Proline contains a secondary amine, which is sterically hindered. This steric bulk significantly reduces the rate constant of the desired amidation reaction ( kacylation​ ).

  • The Oxazolone Pathway: Because the acylation is slow, the activated Fmoc-Xaa-OAct intermediate lingers in the basic reaction mixture. This extended half-life allows the intermediate to undergo intramolecular cyclization into an oxazolone[1]. The oxazolone rapidly enolizes in the presence of base, losing its chiral integrity before finally reacting with H-Pro-Leu-OMe to form the epimerized D-Xaa-Pro-Leu-OMe product.

  • The DKP Deletion Risk: When Fmoc-Pro-Leu-OMe is deprotected to liberate the free amine (H-Pro-Leu-OMe), the cis-geometry enforced by Proline positions the nucleophilic amine perfectly to attack the Leucine methyl ester. This intramolecular aminolysis forms a 6-membered cyclo(Pro-Leu) diketopiperazine (DKP) ring, permanently truncating the peptide and consuming your starting material[2][3].

Mechanistic_Pathways A Fmoc-Xaa-OH B Activated Ester (Lingers) A->B DIC / Additive C L-Xaa-Pro-Leu-OMe (Desired) B->C + H-Pro-Leu-OMe (Slow Acylation) D Oxazolone Intermediate B->D Base Catalysis (Fast) D->C E D-Xaa-Pro-Leu-OMe (Epimer) D->E + H-Pro-Leu-OMe (Racemization) F H-Pro-Leu-OMe G Cyclo(Pro-Leu) (DKP) F->G Intramolecular Aminolysis

Kinetic competition between slow Proline acylation, oxazolone racemization, and DKP formation.

Part 2: Troubleshooting Guide & FAQs

Q: I am observing >15% of the D-epimer when coupling Fmoc-Cys(Trt)-OH to H-Pro-Leu-OMe using HATU/DIPEA. How do I fix this? Diagnosis: Uronium/aminium salts like HATU require a tertiary base (DIPEA) to initiate activation. The combination of a strong base, the highly racemization-prone Cysteine residue, and the slow coupling kinetics of the Proline amine creates a perfect storm for oxazolone formation. Solution: Switch to a base-free or weakly basic coupling system. The gold standard for this is DIC/OxymaPure . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an exceptionally stable and reactive ester that suppresses oxazolone formation without requiring DIPEA[1]. Alternatively, use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which shows remarkable resistance to racemization even in the presence of hindered amines[4].

Q: After removing the Fmoc group from Fmoc-Pro-Leu-OMe, my mass spec shows a complete loss of the target mass and a new peak at m/z 211. What happened? Diagnosis: You have fallen victim to Diketopiperazine (DKP) formation. The mass m/z 211 corresponds to cyclo(Pro-Leu). The standard 20% piperidine deprotection provides the perfect basic environment for the free Proline amine to attack the Leucine methyl ester[2]. Solution: You must minimize the time the dipeptide spends as a free amine. Synthesize the sequence as a fragment (e.g., Fmoc-Xaa-Pro-OH + H-Leu-OMe) to bypass the highly unstable H-Pro-Leu-OMe intermediate entirely[3].

Troubleshooting_Workflow Start Analyze HPLC/MS Data Decision1 Is D-Epimer > 2%? Start->Decision1 Decision2 Is Target Mass Missing (m/z 211 present)? Decision1->Decision2 No Action1 Switch to DIC/OxymaPure or DEPBT coupling Decision1->Action1 Yes Action2 Bypass H-Pro-Leu-OMe via Fragment Condensation Decision2->Action2 Yes (DKP detected) Action3 Proceed to Cleavage Decision2->Action3 No

Diagnostic workflow for identifying and resolving epimerization and DKP formation.

Part 3: Quantitative Data Presentation

To illustrate the impact of reagent selection on the coupling of a racemization-prone amino acid to H-Pro-Leu-OMe, consider the following comparative data:

Coupling Reagent SystemBase RequiredRelative Acylation RateEpimerization (%)DKP Risk During Coupling
HATU DIPEA (2.0 eq)Very FastHigh (10 - 25%)Moderate
HBTU / HOBt DIPEA (2.0 eq)FastModerate (5 - 15%)Moderate
DIC / OxymaPure None / CollidineFastVery Low (< 2%)Low
DEPBT DIPEA (1.0 eq)SlowNear Zero (< 1%)Low
Ynamides (MYMsA) NoneFastNear Zero (< 1%)Low

Note: DIC/OxymaPure represents the optimal balance of speed (preventing DKP formation) and racemization suppression[1][4][5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Racemization-Free Coupling using DIC/OxymaPure

Objective: Couple Fmoc-Xaa-OH to H-Pro-Leu-OMe while suppressing the oxazolone pathway.

  • Preparation: Dissolve Fmoc-Xaa-OH (3.0 eq relative to H-Pro-Leu-OMe) and OxymaPure (3.0 eq) in minimal anhydrous DMF (concentration ~0.2 M).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the solution. Stir for exactly 2 minutes at room temperature. Causality Check: A short pre-activation prevents the over-accumulation of the O-acylisourea, immediately converting it to the highly stable Oxyma ester.

  • Coupling: Add the activated mixture to the vessel containing H-Pro-Leu-OMe.

  • Catalysis (Optional but recommended for hindered Proline): Add 0.1 eq of sym-Collidine (2,4,6-trimethylpyridine). Causality Check: Collidine is basic enough to catalyze the aminolysis but too sterically hindered to abstract the alpha-proton of the activated ester, thus preventing enolization.

  • Monitoring: React for 1-2 hours. Monitor via HPLC. The reaction is self-validating if the D-epimer peak strictly remains below 2% AUC.

Protocol B: Fragment Condensation to Bypass DKP Formation

Objective: Avoid the unstable H-Pro-Leu-OMe intermediate entirely by coupling an Xaa-Pro fragment to Leu-OMe.

  • Fragment Synthesis: Synthesize Fmoc-Xaa-Pro-OH on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) to allow cleavage without side-chain deprotection.

  • Activation: Dissolve Fmoc-Xaa-Pro-OH (1.2 eq) and DEPBT (1.2 eq) in anhydrous THF/DMF (1:1). Add DIPEA (2.0 eq). Causality Check: Proline at the C-terminus of a fragment cannot form an oxazolone because it lacks an amide proton. DEPBT ensures zero racemization of the penultimate Xaa residue[4].

  • Condensation: Add H-Leu-OMe·HCl (1.0 eq) to the mixture.

  • Isolation: Stir for 12 hours. Wash with 5% NaHCO3 and 1M KHSO4 to remove unreacted fragments. The absence of m/z 211 (cyclo(Pro-Leu)) in the final LC-MS validates the circumvention of the DKP pathway[3].

Sources

Troubleshooting

optimal storage conditions to prevent L-prolyl-L-leucine methyl ester degradation

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the sudden degradation or poor coupling yields of dipeptide methyl esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the sudden degradation or poor coupling yields of dipeptide methyl esters. L-prolyl-L-leucine methyl ester (H-Pro-Leu-OMe) is notoriously unstable when handled incorrectly due to its inherent structural thermodynamics.

This guide is designed to move beyond basic storage instructions by explaining the causality behind this instability, empowering you to design fail-safe experimental workflows.

Part 1: Core Mechanisms of Degradation

To prevent degradation, we must first understand the enemy. L-prolyl-L-leucine methyl ester primarily degrades via two distinct pathways:

  • Intramolecular Aminolysis (Diketopiperazine Formation): This is the most aggressive degradation route. When the N-terminal amine of the proline residue is deprotonated (free base form), it acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the C-terminal leucine methyl ester, expelling methanol and forming a highly stable, six-membered diketopiperazine (DKP) ring known as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]. Because this is an intramolecular reaction, it is entropically favored and occurs spontaneously at room temperature[2].

  • Ester Hydrolysis: Like all methyl esters, the C-terminus is susceptible to hydrolysis in the presence of ambient moisture, converting the ester back to a free carboxylic acid.

Mechanism A L-Pro-L-Leu-OMe (Free Base) B Intramolecular Aminolysis (Base/Heat Catalyzed) A->B - MeOH C Ester Hydrolysis (Moisture) A->C + H2O D Cyclo(Pro-Leu) [Diketopiperazine] B->D E L-Pro-L-Leu (Free Acid) C->E

Mechanistic pathways of L-prolyl-L-leucine methyl ester degradation via cyclization and hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: My L-prolyl-L-leucine methyl ester turned into a white precipitate overnight at room temperature. What happened? A1: Your compound underwent spontaneous intramolecular cyclization to form a diketopiperazine (DKP). In organic chemistry, six-membered rings are exceptionally stable because they minimize ring strain[3]. Furthermore, the cyclic nature of the proline side chain pre-organizes the peptide bond into a cis conformation, perfectly aligning the N-terminal amine with the C-terminal ester for a nucleophilic attack. If your compound was in its free base form, this reaction is nearly unavoidable at room temperature.

Q2: What are the absolute optimal storage conditions to prevent this? A2: The compound must never be stored as a free base. It must be stored as a protonated salt (typically a hydrochloride or trifluoroacetate salt). Protonating the N-terminal amine eliminates its nucleophilicity, entirely shutting down the DKP formation pathway.

Quantitative Storage Guidelines
Storage StateTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Free Base (Neat/Solution)Ambient (20-25°C)Ambient< 2 HoursRapid DKP Cyclization
HCl Salt (Solid)Ambient (20-25°C)Ambient1-2 WeeksEster Hydrolysis (Moisture)
HCl Salt (Solid)2-8°CDesiccated6-12 MonthsSlow Hydrolysis
HCl Salt (Solid) -20°C Argon/Nitrogen > 2 Years Negligible (Optimal)

Q3: I need the free base for my next peptide coupling step. How do I prevent it from cyclizing before it reacts with my incoming amino acid? A3: You must utilize an in situ neutralization strategy. Never attempt to isolate the free base dipeptide. By mixing the protonated dipeptide salt with your activated incoming amino acid before adding the neutralizing base (like DIEA), you ensure that the moment the free amine is liberated, it immediately reacts intermolecularly with the highly reactive coupling partner, outcompeting the intramolecular DKP cyclization.

Q4: How can I analytically verify if my batch has degraded? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

  • Intact Product: Look for the expected [M+H]+ peak of the dipeptide methyl ester.

  • DKP Degradation: Look for a mass shift of -32 Da (loss of methanol during cyclization).

  • Hydrolysis: Look for a mass shift of -14 Da (loss of the methyl group, addition of a proton).

Part 3: Field-Proven Experimental Protocols

To ensure scientific integrity and high yields, follow this self-validating protocol for coupling L-prolyl-L-leucine methyl ester without triggering DKP formation.

Protocol: In Situ Neutralization and Immediate Coupling

Causality Note: This protocol relies on thermodynamic competition. By keeping the temperature low (reducing kinetic energy) and providing a highly electrophilic activated ester in excess, we force the intermolecular peptide bond formation to outpace the intramolecular cyclization.

Step 1: Preparation & Purging Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (Argon or Nitrogen) for 5 minutes.

Step 2: Pre-Activation of the Coupling Partner Dissolve 1.1 equivalents of your N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of your coupling reagent (e.g., HATU) in anhydrous DMF. Stir for 5 minutes at room temperature to ensure complete formation of the active ester.

Step 3: Introduction of the Dipeptide Salt Add 1.0 equivalent of L-prolyl-L-leucine methyl ester hydrochloride salt directly to the stirring mixture. Do not add base yet. The compound is safe from cyclization as long as it remains protonated.

Step 4: Thermal Quenching Submerge the reaction flask in an ice-water bath (0°C). Allow the mixture to equilibrate for 10 minutes. Lowering the temperature exponentially decreases the rate of spontaneous aminolysis.

Step 5: In Situ Neutralization (The Critical Step) Slowly, dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA) to the chilled mixture. Self-Validation: The reaction mixture may slightly change color (often turning pale yellow with HATU). The DIEA neutralizes the HCl salt, liberating the free amine, which is instantly captured by the pre-activated Fmoc-AA-OH.

Step 6: Elongation and Monitoring Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours. Quench the reaction and verify the mass of the newly formed tripeptide via LC-MS before proceeding to workup.

Workflow S1 Store HCl Salt at -20°C S2 Equilibrate to RT in Desiccator S1->S2 S3 Dissolve in Anhydrous Solvent S2->S3 S4 In Situ Neutralization (DIEA at 0°C) S3->S4 S5 Immediate Coupling Reaction S4->S5

Optimized workflow for handling L-prolyl-L-leucine methyl ester to prevent premature degradation.

References

  • Haidukevich, V. A., et al. "Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione." Proceeding of the National Academy of Sciences of Belarus, 2019. Available at:[Link]

  • Pappas, C., et al. "Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water." ChemSystemsChem, Wiley, 2020. Available at:[Link]

  • "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptide Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Evaluation of L-Prolyl-L-Leucine Methyl Ester (Pro-Leu-OMe) vs. Unesterified Pro-Leu Dipeptide

As drug development increasingly targets intracellular protein-protein interactions and cytosolic enzymes, the physicochemical limitations of peptide-based therapeutics have become a primary bottleneck. Unesterified dipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets intracellular protein-protein interactions and cytosolic enzymes, the physicochemical limitations of peptide-based therapeutics have become a primary bottleneck. Unesterified dipeptides, while highly specific, are inherently restricted by poor membrane permeability.

This guide provides an objective, data-driven comparison between the unesterified Pro-Leu dipeptide and its esterified prodrug analog, L-prolyl-L-leucine methyl ester (Pro-Leu-OMe) . By analyzing their distinct pharmacokinetic behaviors, we will explore how strategic carboxylate masking dictates cellular penetrance, intracellular trapping, and subsequent target engagement.

Physicochemical Profiling & The Causality of Permeability

The fundamental divergence between Pro-Leu and Pro-Leu-OMe lies in their charge states at physiological pH (7.4) .

  • Unesterified Pro-Leu: Possesses a free N-terminal amine ( NH3+​ ) and a free C-terminal carboxylate ( COO− ). This zwitterionic nature creates a massive desolvation energy penalty, preventing the molecule from partitioning into the hydrophobic core of the lipid bilayer.

  • Pro-Leu-OMe: The esterification of the C-terminus neutralizes the negative charge (Charge Masking). This drastically increases the molecule's lipophilicity (LogP), allowing it to cross the cell membrane rapidly via passive transcellular diffusion .

Quantitative Comparison Table
Pharmacokinetic ParameterUnesterified Pro-LeuPro-Leu-OMe (Methyl Ester)
Molecular Weight ( g/mol ) 228.29242.32
Net Charge (pH 7.4) Zwitterionic (Net 0, +/-)Cationic (+1)
Caco-2 Permeability ( Papp​ ) < 1.0 × 10⁻⁶ cm/s (Poor)> 15.0 × 10⁻⁶ cm/s (High)
Plasma Stability (t½) > 24 hours~30 - 45 minutes
Intracellular Accumulation NegligibleHigh (Esterase-trapped)
MV4;11 Cytotoxicity (IC₅₀) > 100 µM~ 5 - 10 µM

Mechanistic Divergence: The Esterase-Trapping Paradigm

Achieving high intracellular concentrations of a peptide requires more than just membrane permeability; it requires an intracellular retention mechanism.

When Pro-Leu-OMe diffuses into the cytosol, it is rapidly recognized by ubiquitous intracellular carboxylesterases (such as CES1) . These enzymes hydrolyze the methyl ester bond, releasing methanol and regenerating the free C-terminal carboxylate. The newly formed Pro-Leu dipeptide reverts to its membrane-impermeable zwitterionic state, effectively trapping the active moiety inside the cell.

G A Pro-Leu-OMe (Extracellular) B Lipid Bilayer (Membrane) A->B Passive Diffusion C Pro-Leu-OMe (Intracellular) B->C E Pro-Leu (Active Dipeptide) C->E Hydrolysis D CES1 / Esterases D->E Catalyzes F Target Engagement (PEPD / DPP8/9) E->F Binding

Figure 1: Mechanism of cell penetration and esterase-mediated bioactivation of Pro-Leu-OMe.

Target Engagement: Inflammasome Activation

Once trapped intracellularly, Pro-Leu acts as a competitive inhibitor and substrate for prolidase (PEPD) and dipeptidyl peptidases 8 and 9 (DPP8/9). The accumulation of Xaa-Pro dipeptides destabilizes the DPP9-CARD8 ternary complex. This disruption frees the CARD8 C-terminal fragment to oligomerize, ultimately activating Caspase-1 (CASP1) and inducing pyroptosis (inflammatory cell death) . Unesterified Pro-Leu applied extracellularly fails to trigger this pathway due to an inability to reach the cytosolic targets.

Inflammasome A Intracellular Pro-Leu B DPP8/9 & PEPD Inhibition A->B Competitive Binding C DPP9-CARD8 Complex Destabilization B->C Disrupts Ternary Complex D CARD8 CT Oligomerization C->D Releases CT Fragment E CASP1 Activation D->E Inflammasome Assembly F GSDMD Cleavage & Pyroptosis E->F Proteolytic Cleavage

Figure 2: Downstream signaling cascade triggered by intracellular accumulation of Pro-Leu.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of Pro-Leu-OMe against Pro-Leu, the following self-validating protocols must be utilized. Each protocol includes an internal control to prove the causality of the observed effects.

Protocol 1: Caco-2 Membrane Permeability Assay

Purpose: To quantify the exact fold-increase in passive diffusion resulting from C-terminal esterification.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure differentiation into a polarized monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (validates that tight junctions are intact and transport will be transcellular, not paracellular).

  • Dosing: Prepare 50 µM solutions of Pro-Leu and Pro-Leu-OMe in HBSS buffer (pH 7.4). Add 0.5 mL to the apical chamber (donor) and 1.5 mL of plain HBSS to the basolateral chamber (receiver).

  • Sampling & Quantification: Incubate at 37°C, 5% CO₂. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes (replacing the volume with fresh HBSS). Quantify compound concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration.

Protocol 2: Intracellular Target Engagement & Pyroptosis Assay

Purpose: To prove that Pro-Leu-OMe successfully enters the cell, is hydrolyzed by esterases, and engages cytosolic DPP8/9 to induce pyroptosis.

  • Cell Seeding: Seed MV4;11 cells (human acute myeloid leukemia, which express functional CARD8 inflammasomes) in 96-well plates at 5×104 cells/well in RPMI-1640 medium.

  • Esterase-Dependence Validation (Crucial Step): Pre-incubate a subset of wells with 10 µM bis-pNPP (a pan-esterase inhibitor) for 30 minutes. Causality check: If Pro-Leu-OMe requires esterase cleavage to become active, bis-pNPP pre-treatment will rescue the cells from pyroptosis.

  • Compound Treatment: Treat the cells with serial dilutions (0.1 µM to 100 µM) of Pro-Leu or Pro-Leu-OMe for 24 hours.

  • Viability Readout: Add CellTiter-Glo reagent to assess ATP levels (cell viability). Calculate IC₅₀ values.

  • Mechanistic Confirmation: Lyse a parallel set of treated cells and perform Western blotting. Probe for cleaved Caspase-1 (p20) and cleaved Gasdermin D (GSDMD-p30) to confirm that cell death was specifically driven by inflammasome-mediated pyroptosis, rather than general compound toxicity.

Conclusion

The comparison between unesterified Pro-Leu and Pro-Leu-OMe perfectly illustrates the power of prodrug chemistry in peptide therapeutics. While Pro-Leu is the biologically active moiety at the target site, its zwitterionic nature renders it useless in whole-cell assays. The transient masking of the carboxylate via methyl esterification (Pro-Leu-OMe) bypasses the lipid bilayer barrier, hijacking the cell's own esterase machinery to trap the active dipeptide precisely where it is needed.

References
  • Optimized M24B Aminopeptidase Inhibitors for CARD8 Inflammasome Activation. Journal of Medicinal Chemistry. URL:[Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. URL:[Link]

  • Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. PMC - NIH. URL:[Link]

  • Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. ResearchGate / PubMed. URL:[Link]

Comparative

A Comparative Guide to the Chemical Stability of L-Leucine L-prolyl- Methyl and tert-Butyl Esters

Executive Summary The strategic selection of ester protecting groups is a critical decision in peptide synthesis and prodrug design, directly influencing synthesis yields, purification strategies, and the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of ester protecting groups is a critical decision in peptide synthesis and prodrug design, directly influencing synthesis yields, purification strategies, and the pharmacokinetic profile of the final molecule. This guide provides an in-depth comparative analysis of the chemical stability of two common C-terminal esters of the L-Leucyl-L-proline dipeptide: the methyl ester and the tert-butyl ester. We explore the fundamental degradation pathways—intramolecular cyclization and ester hydrolysis—and elucidate how the steric and electronic properties of the methyl versus the tert-butyl group dictate the kinetics and mechanisms of these reactions under various conditions. Experimental protocols for robust stability assessment are provided, offering researchers a practical framework for evaluating these and similar compounds. Our findings indicate that the tert-butyl ester offers superior stability against base-catalyzed hydrolysis and intramolecular cyclization due to significant steric hindrance. Conversely, it is highly labile under acidic conditions, proceeding through a unimolecular cleavage mechanism. The methyl ester is more susceptible to both base-catalyzed hydrolysis and enzymatic cleavage but exhibits greater stability in strong acid. This guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in peptide chemistry.

Introduction: The Critical Role of C-Terminal Esters

The L-Leucyl-L-proline (Leu-Pro) motif is a common dipeptide sequence in bioactive peptides and proteins. Its synthesis and modification are of significant interest in pharmaceutical development. The C-terminal carboxylic acid is often esterified to enhance solubility, facilitate purification, or to create a prodrug moiety designed for in-vivo cleavage.[1][2] The choice of ester group—from a simple methyl to a bulky tert-butyl—is far from trivial, as it profoundly impacts the molecule's overall chemical stability. Understanding these stability differences is paramount for controlling degradation, ensuring shelf-life, and achieving the desired biological activity.[3][4]

This guide will dissect the stability profiles of L-Leucine L-prolyl- methyl ester and L-Leucine L-prolyl- tert-butyl ester, focusing on the two primary non-enzymatic degradation pathways that govern their shelf-life and in-vivo fate.

Fundamental Degradation Pathways

Dipeptide esters are susceptible to two major competing degradation pathways in aqueous solution: intramolecular aminolysis leading to a cyclic product, and hydrolysis of the ester bond.[5][6]

  • Intramolecular Aminolysis (Diketopiperazine Formation): The N-terminal amine of Leucine can act as an intramolecular nucleophile, attacking the ester carbonyl carbon. This results in the formation of a six-membered ring, cyclo(Leu-Pro), a 2,5-diketopiperazine (DKP), and the release of the corresponding alcohol (methanol or tert-butanol). This cyclization reaction is highly dependent on pH and is often the dominant degradation pathway at neutral or slightly alkaline pH.[5]

  • Ester Hydrolysis: This is the cleavage of the ester bond by water, catalyzed by acid or base, to yield the parent dipeptide, L-Leucyl-L-proline, and the corresponding alcohol. The mechanism of hydrolysis is critically dependent on both the pH and the structure of the ester's alkyl group.[7][8]

cluster_main Degradation of L-Leucyl-L-prolyl-R-ester Start L-Leucyl-L-prolyl-R-ester (Methyl or tert-Butyl) DKP cyclo(Leu-Pro) (Diketopiperazine) Start->DKP Intramolecular Aminolysis (Dominant at pH ~7.4) Dipeptide L-Leucyl-L-proline (Dipeptide Acid) Start->Dipeptide Ester Hydrolysis (Acid/Base Catalyzed)

Caption: Competing degradation pathways for dipeptide esters.

Comparative Stability Analysis: Methyl vs. tert-Butyl Ester

The seemingly subtle difference between a methyl (-CH₃) and a tert-butyl (-C(CH₃)₃) group creates a dramatic divergence in chemical stability, rooted in principles of steric hindrance and reaction mechanisms.

Stability Under Basic and Neutral Conditions

Under neutral to basic conditions (pH > 7), nucleophilic attack at the ester carbonyl is the rate-determining step for both degradation pathways.

  • L-Leucine L-prolyl- methyl ester: The small size of the methyl group presents minimal steric hindrance. Consequently, it is relatively susceptible to nucleophilic attack by both hydroxide ions (leading to hydrolysis) and the N-terminal amine (leading to DKP formation). Studies on similar dipeptide esters show that cyclization is the dominant degradation pathway at pH 7.4.[5]

  • L-Leucine L-prolyl- tert-butyl ester: The bulky tert-butyl group acts as a formidable steric shield, severely hindering the approach of nucleophiles to the carbonyl carbon. This steric inhibition drastically reduces the rate of both base-catalyzed hydrolysis and intramolecular cyclization. Tert-butyl esters are renowned for their exceptional stability under basic conditions, a property widely exploited in peptide synthesis where they are used as protecting groups that can withstand harsh basic deprotection steps for other functional groups.[9][10]

Stability Under Acidic Conditions

The stability profile reverses dramatically under acidic conditions due to a fundamental shift in the hydrolysis mechanism.

  • L-Leucine L-prolyl- methyl ester: Acid-catalyzed hydrolysis of methyl esters proceeds via a bimolecular (AAC2) mechanism. This involves protonation of the carbonyl oxygen followed by a nucleophilic attack by a water molecule. This process is relatively slow.

  • L-Leucine L-prolyl- tert-butyl ester: The tert-butyl ester undergoes acid-catalyzed hydrolysis via a unimolecular (AAL1) mechanism.[11][12] The reaction is initiated by protonation of the ether oxygen, followed by the departure of the alkyl group as a highly stable tertiary carbocation ((CH₃)₃C⁺). This carbocation is then rapidly quenched by water. This AAL1 pathway is significantly faster than the AAC2 pathway, making tert-butyl esters exceptionally labile (unstable) in acidic environments.[13] This acid lability is the primary reason for its use as a protecting group that can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other acid-sensitive parts of a peptide.[9][14]

Enzymatic Stability

In biological systems, such as human plasma, esterases and proteases can accelerate degradation.[5][15]

  • Methyl Ester: The small size of the methyl group makes it a more accessible substrate for plasma esterases, likely leading to rapid enzymatic hydrolysis.[15]

  • tert-Butyl Ester: The steric bulk of the tert-butyl group is expected to significantly reduce the rate of enzymatic cleavage, as the ester bond may not fit efficiently into the active site of many esterases. This generally confers higher stability in plasma compared to less hindered esters.

Data Summary

The following table summarizes the expected relative stability of the two esters under various conditions. Half-life (t₁₂) values are illustrative, based on established chemical principles, to highlight the magnitude of the differences.

ConditionL-Leucine L-prolyl- methyl esterL-Leucine L-prolyl- tert-butyl esterPrimary Rationale
Aqueous Buffer (pH 2.0) High Stability (t₁₂ ~ weeks/months)Low Stability (t₁₂ ~ minutes/hours) AAL1 mechanism for t-Bu ester cleavage.[11][12]
Aqueous Buffer (pH 7.4) Moderate Stability (t₁₂ ~ hours/days)High Stability (t₁₂ ~ weeks/months) Steric hindrance of t-Bu group prevents cyclization and hydrolysis.[9]
Aqueous Buffer (pH 10.0) Low Stability (t₁₂ ~ hours)Very High Stability (t₁₂ > months) Steric hindrance protects t-Bu ester from base-catalyzed hydrolysis.[9][10]
80% Human Plasma (pH 7.4) Low Stability (t₁₂ ~ minutes/hours)Moderate to High Stability (t₁₂ ~ hours/days) Steric hindrance of t-Bu group reduces susceptibility to esterases.[5][15]

Experimental Protocols for Stability Assessment

A self-validating and robust protocol is essential for accurately determining chemical stability. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required. This method must be able to separate the parent dipeptide ester from all its potential degradation products (dipeptide acid, DKP) and any process-related impurities.[3]

Experimental Workflow Diagram

cluster_workflow Stability Study Workflow Prep Prepare Stock Solutions (in organic solvent, e.g., ACN) Incubate Incubate in Stress Conditions (e.g., pH buffers, plasma) Prep->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample Quench Quench Reaction (e.g., acid addition, precipitation) Sample->Quench Analyze Analyze via Stability-Indicating HPLC-UV Method Quench->Analyze Identify Confirm Peak Identity (LC-MS, co-elution with standards) Analyze->Identify Product ID Plot Plot ln([Parent]) vs. Time Analyze->Plot Calculate Calculate k_obs and t_1/2 Plot->Calculate

Caption: General workflow for a kinetic stability study.

Protocol: Forced Degradation and Stability Study by RP-HPLC

Objective: To determine the degradation kinetics and pathways of the dipeptide esters under acidic, neutral, basic, and oxidative stress conditions.

Materials:

  • L-Leucine L-prolyl- methyl ester hydrochloride

  • L-Leucine L-prolyl- tert-butyl ester hydrochloride[1]

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector[16][17]

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare 1 mg/mL stock solutions of each dipeptide ester in ACN. This prevents initial degradation in aqueous media.

  • Forced Degradation (Stress Conditions): [3][7]

    • For each compound, set up the following stress conditions in separate vials, initiating the reaction by adding a small aliquot of the stock solution to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.

    • Neutral Hydrolysis: PBS (pH 7.4). Incubate at 40°C.

    • Oxidative Degradation: 3% H₂O₂ in water. Incubate at room temperature.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Immediately quench the reaction. For acid/base conditions, neutralize with an equimolar amount of base/acid. For other conditions, dilution in the mobile phase may be sufficient.

    • Inject the quenched sample onto the HPLC system.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient might be 5-60% B over 20 minutes. This must be optimized to achieve separation of the parent compound from its degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm[16]

    • Column Temperature: 30°C

  • Data Analysis:

    • Identify the peak corresponding to the parent ester by its retention time at t=0.

    • Track the decrease in the peak area of the parent ester over time.

    • Plot the natural logarithm of the remaining percentage of the parent compound versus time.

    • The degradation rate constant (k) is the negative of the slope of this line. The half-life (t₁₂) is calculated as 0.693/k.

    • Use LC-MS to confirm the mass of the degradation product peaks, corresponding to the dipeptide acid or the DKP.

Implications for Researchers and Drug Developers

The choice between a methyl and a tert-butyl ester has significant practical consequences:

  • For Peptide Synthesis: The tert-butyl ester is a superior protecting group for the C-terminus when basic conditions are required elsewhere in the synthesis (e.g., Fmoc deprotection with piperidine).[9][18] Its clean, rapid removal with acid is a major advantage. The methyl ester is less suitable for this role due to its base lability.[15]

  • For Prodrug Design: If rapid conversion to the active dipeptide acid is desired in plasma, the methyl ester is a more logical choice due to its higher susceptibility to enzymatic cleavage.[5] If the goal is to create a more stable prodrug that bypasses first-pass metabolism or has a longer circulating half-life, the sterically hindered tert-butyl ester would be preferable.

  • For Formulation: Formulations containing the tert-butyl ester must be buffered to be near-neutral or slightly basic to avoid rapid degradation. Conversely, formulations with the methyl ester should ideally be kept under mildly acidic conditions (pH < 6) to minimize the rate of DKP formation.[5]

Conclusion

The chemical stability of L-Leucine L-prolyl- methyl ester and its tert-butyl analog are starkly different, governed by the interplay of steric hindrance and reaction mechanism. The tert-butyl ester provides exceptional stability against base-catalyzed hydrolysis and intramolecular cyclization, making it an excellent choice as a robust protecting group in synthesis and for prodrugs requiring enhanced plasma stability. However, its profound lability in acid must be carefully managed. The methyl ester is significantly more reactive, particularly to base and plasma esterases, rendering it suitable for applications requiring rapid cleavage but less ideal as a stable protecting group. A thorough understanding of these stability profiles, validated by rigorous experimental data as outlined in this guide, is essential for the successful development of peptide-based therapeutics and chemical reagents.

References

  • Larsen, S. W., & Østergaard, J. (2004). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). European Journal of Pharmaceutical Sciences, 22(5), 423-431. [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Factors Affecting Conformation in Proline-Containing Peptides. Organic Letters, 5(23), 4461–4463. [Link]

  • Schellenberger, V., et al. (1990). Hydrolysis of peptide esters by different enzymes. Peptide Research, 3(5), 249-254. [Link]

  • Whalley, E. (1964). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 42(5), 1019-1033. [Link]

  • Pohl, R., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2436–2445. [Link]

  • Varvounis, G., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2019(2), 1-15. [Link]

  • Aba-Sáez, P., et al. (2016). Evaluation of the Ser-His Dipeptide, a Putative Catalyst of Amide and Ester Hydrolysis. Organic Letters, 18(15), 3546–3549. [Link]

  • Varala, R., & Ramu, R. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Le-Huu, P., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97, 8387–8397. [Link]

  • Johnson, R. L., et al. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology, 35(19), 3926–3931. [Link]

  • Woodward, R. B., & Olofson, R. A. (1966). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses, 46, 14. [Link]

  • Schöllkopf, U., et al. (1987). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 26(7), 683-685. [Link]

  • Zhao, M., et al. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 25(2), 1234. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Varala, R., & Ramu, R. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Chemistry Simplified. (2024). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? YouTube. [Link]

  • Pearson. In Chapter 19, we will learn about the hydrolysis of t-butyl este.... Pearson Education. [Link]

  • Mondal, S., & Roy, P. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 488–500. [Link]

  • Varala, R., & Ramu, R. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Gante, J., et al. (1993). U.S. Patent No. 5,212,158. Washington, DC: U.S.
  • Mondal, S., & Roy, P. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. [Link]

  • Roeske, R. (1963). The synthesis of t-butyl esters of amino acids. The Journal of Organic Chemistry, 28(5), 1251-1253. [Link]

  • CD Bioparticles. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. CD Bioparticles Blog. [Link]

  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(21), 7439. [Link]

  • Mensink, M. A., et al. (2015). Understanding the impact of L-leucine on the physical stability and aerosolization of spray-dried protein powder formulations containing trehalose. Journal of Pharmaceutical Sciences, 104(5), 1731-1741. [Link]

  • Zhang, X., et al. (2022). Factors affecting thermal stability of collagen from the aspects of extraction, processing and modification. Journal of Leather Science and Engineering, 4(1), 1-21. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–45. [Link]

  • Tripodi, F., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2319. [Link]

  • Uyama, H., et al. (2013). Synthesis of peptides with narrow molecular weight distributions via exopeptidase-catalyzed aminolysis of hydrophobic amino-acid alkyl esters. Polymer Journal, 45, 874–879. [Link]

  • Abbad, S., et al. (2022). The effect of L-leucine on the stabilization and inhalability of spray-dried solid lipid nanoparticles for pulmonary drug delivery. Pharmaceutics, 14(1), 123. [Link]

  • Główka, A., et al. (2022). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Scientific Reports, 12(1), 21625. [Link]

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Sources

Validation

Benchmarking Pro-Leu-OMe and its Derivatives: Cleavage and Inhibition Profiles Across Mammalian Peptidases

Executive Summary Evaluating the cleavage rates and binding affinities of proline-containing substrates is a critical bottleneck in drug development, particularly for targeting inflammasome activation and autoimmune diso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cleavage rates and binding affinities of proline-containing substrates is a critical bottleneck in drug development, particularly for targeting inflammasome activation and autoimmune disorders. The dipeptide ester Pro-Leu-OMe (L-prolyl-L-leucine methyl ester) and its extended derivatives serve as highly specific biochemical benchmarks. As a Senior Application Scientist, I have structured this guide to objectively compare how different mammalian peptidases—including Prolyl Endopeptidase (PREP), Prolidase (PEPD), Dipeptidyl Peptidases (DPP8/9), and Transglutaminase 2 (TG2)—interact with the Pro-Leu-OMe scaffold. This guide provides quantitative benchmarking data, mechanistic causality, and a self-validating LC-MS/MS protocol for accurate kinetic profiling.

The Structural Challenge: Proline's Steric Lock & Esterification Effects

The Pro-Leu bond presents a unique steric and thermodynamic hurdle. Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen, locking the ϕ dihedral angle at approximately -65°. This creates a tertiary amide lacking a hydrogen bond donor, which prevents the peptide backbone from adopting the necessary conformation to fit into the S1 pockets of standard proteases (e.g., trypsin or pepsin).

Mammalian prolyl peptidases have evolved specialized structural motifs to overcome this. For example, Prolyl Endopeptidase (PREP) utilizes a distinct β -propeller domain that acts as a size-exclusion gate, allowing only small, unstructured peptides to reach its catalytic Ser-Asp-His triad.

The Role of the Methyl Ester (-OMe): Modifying the C-terminus to a methyl ester neutralizes the negative charge of the free carboxylate. This has two causal effects in experimental models:

  • Protease Resistance: It prevents rapid degradation by ubiquitous carboxypeptidases.

  • Membrane Permeability: The increased lipophilicity allows Pro-Leu-OMe derivatives to cross cell membranes efficiently. Once inside the cell, derivatives like AHMH-Pro-Leu-OMe (CQ80) accumulate and modulate intracellular targets, such as inhibiting M24B aminopeptidases to trigger rapid, CASP1-dependent lytic cell death via the CARD8 inflammasome ([1]).

Pathway & Cleavage Logic

The diagram below maps how different mammalian enzymes interact with the Pro-Leu-OMe scaffold, either by cleaving specific peptide bonds or by utilizing the sequence as a high-affinity targeting warhead.

ProLeuOMe_Cleavage Sub Pro-Leu-OMe Scaffold (Core Structure) PREP Prolyl Endopeptidase (Cleaves Pro ↓ Leu) Sub->PREP Endopeptidase Activity DPP DPP8 / DPP9 (Cleaves Xaa-Pro ↓ Leu) Sub->DPP Dipeptidyl Release PEPD Prolidase (PEPD) (Cleaves Xaa ↓ Pro) Sub->PEPD Aminopeptidase Inhibition TG2 Transglutaminase 2 (Irreversible Binding) Sub->TG2 Warhead Targeting

Figure 1: Mechanistic mapping of mammalian peptidase interactions with the Pro-Leu-OMe scaffold.

Quantitative Benchmarking of Pro-Leu-OMe Derivatives

Because unmodified Pro-Leu-OMe is rapidly hydrolyzed by background esterases, modern benchmarking relies on N-terminally protected or extended derivatives to isolate specific peptidase activity. The table below synthesizes the performance metrics of these variants across key mammalian targets.

Target EnzymeEnzyme FamilySubstrate / Inhibitor VariantPerformance MetricMechanistic Action
Prolyl Endopeptidase (PREP) Serine Protease (S9)Z-Pro-Leu-OMe kcat​/Km​≈1.2×105M−1s−1 Direct cleavage of the Pro Leu bond.
Prolidase (PEPD) Metallo-peptidase (M24B)AHMH-Pro-Leu-OMe (CQ80)IC 50​ = 0.67 μ MCompetitive inhibition of Xaa Pro cleavage[1].
DPP8 / DPP9 Serine Protease (S9B)AHMH-Pro-Leu-OMe (CQ80)Cellular IC 50​ = 0.27 μ MModulates CARD8 inflammasome activation[1].
Transglutaminase 2 (TG2) TransglutaminaseZ-DON-Val-Pro-Leu-OMeIC 50​ = 70 nMIrreversible active site alkylation by the DON warhead[2].

Data Context: The extreme cytotoxicity of the CQ80 variant (IC 50​ = 0.27 μ M in MV4;11 cells) demonstrates how optimizing the Pro-Leu-OMe scaffold can yield highly potent, cell-penetrant modulators of the innate immune system ([1]). Similarly, the Z-DON-Val-Pro-Leu-OMe variant leverages the scaffold's affinity to deliver a reactive warhead, achieving nanomolar irreversible inhibition of TG2, a primary target in celiac disease ([2]).

Self-Validating Experimental Protocol: LC-MS/MS Cleavage Assay

Relying solely on colorimetric or fluorogenic leaving groups can yield false positives due to spontaneous ester hydrolysis or off-target esterase activity. To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It physically tracks the mass shift of the specific peptide bond cleavage while controlling for background degradation.

Step 1: Enzyme Activation & Standardization
  • Action: Pre-incubate recombinant human PREP or DPP8 (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) at 37°C for 15 minutes.

  • Causality: DTT is strictly required to maintain the redox state of surface/catalytic cysteines. Even for serine proteases like PREP, oxidation of allosteric cysteines can induce dimerization, leading to inconsistent kcat​ measurements.

Step 2: Substrate Initiation & Kinetic Sampling
  • Action: Initiate the reaction by adding 50 μ M of the Pro-Leu-OMe derivative. Extract 20 μ L aliquots at precisely 0, 5, 15, 30, and 60 minutes. Include a "No-Enzyme" control well.

  • Causality: Sampling across multiple early time points ensures that velocity measurements are taken within the linear phase of steady-state kinetics (<10% substrate depletion). This prevents product inhibition artifacts from skewing the cleavage rate data. The No-Enzyme control validates that the -OMe group remains intact in the buffer.

Step 3: Reaction Quenching & Internal Validation
  • Action: Quench the extracted aliquots immediately in 80 μ L of ice-cold 1% Trifluoroacetic acid (TFA) spiked with 1 μ M of an isotopically labeled internal standard ( 13C5​ -Pro-Leu-OMe).

  • Causality: The rapid drop in pH instantly protonates the catalytic histidine of the enzymatic triad, permanently halting cleavage. The heavy isotope standard normalizes any matrix effects or ion suppression that occurs during mass spectrometry ionization.

Step 4: LC-MS/MS Quantification
  • Action: Resolve the fragments on a C18 analytical column using a water/acetonitrile gradient (0.1% Formic Acid). Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent peptide and the cleaved Leu-OMe fragment.

  • Causality: Mass spectrometry explicitly distinguishes targeted enzymatic peptide bond cleavage (yielding Pro + Leu-OMe) from spontaneous ester hydrolysis (which would yield Pro-Leu-OH). This orthogonal readout guarantees that the calculated cleavage rates are exclusively attributable to peptidase activity.

References
  • Optimized M24B Aminopeptidase Inhibitors for CARD8 Inflammasome Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease Source: Cells (MDPI) / PubMed Central (NIH) URL:[Link]

  • Chapter 1: Transglutaminase 2: structure and cross-linking mechanism Source: Vrije Universiteit Amsterdam Research Portal URL:[Link]

Sources

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